4-(Methylsulfonyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWZLZLVNFUCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624194 | |
| Record name | 4-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-55-1 | |
| Record name | 4-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 4-(Methylsulfonyl)piperidine. This compound is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.
Chemical Properties and Structure
This compound is a six-membered heterocyclic amine. The electron-withdrawing methylsulfonyl group at the 4-position influences the physicochemical properties of the piperidine ring, which can be crucial for modulating the pharmacokinetic and binding properties of drug candidates.[1]
Physicochemical Properties
The key physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| CAS Number | 290328-55-1 | 479611-96-6 | [2][3] |
| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S | [2][3] |
| Molecular Weight | 163.24 g/mol | 199.70 g/mol | [2][4] |
| Boiling Point | 336.9°C | Not available | [2] |
| Melting Point | Not available | 271-272°C | [5] |
| Solubility | General piperidine derivatives are highly soluble in water and various organic solvents like alcohols and ethers, but have limited solubility in nonpolar solvents such as hexane.[6] Specific quantitative data for this compound is not readily available. The hydrochloride salt is expected to have good aqueous solubility. | Easily soluble in water.[1] | |
| pKa | The pKa of the conjugate acid of piperidine is 11.22.[7] The electron-withdrawing sulfonyl group is expected to lower the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid. Specific experimental data for this compound is not readily available. | Not available | |
| Appearance | Solid (inferred from related compounds) | Colorless prism crystals | [5] |
| Storage | 2-8°C, under inert atmosphere, protected from light.[2][8] | Room Temperature, sealed in dry conditions.[1] |
Molecular Structure
The structure of this compound consists of a piperidine ring with a methylsulfonyl (-SO₂CH₃) group attached to the carbon at the 4-position. The piperidine ring typically adopts a chair conformation to minimize steric strain.
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound hydrochloride involves the deprotection of a Boc-protected precursor.
Experimental Protocol: Synthesis of this compound hydrochloride [5]
-
Materials: tert-butyl this compound-1-carboxylate, ethyl acetate, 4N hydrochloric acid in ethyl acetate.
-
Procedure:
-
To a mixture of tert-butyl this compound-1-carboxylate (1.5 g) and ethyl acetate (10 mL), add a 4N hydrochloric acid-ethyl acetate solution (2.5 mL) dropwise with stirring under ice-cooling.
-
Stir the mixture overnight at room temperature.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with ethyl acetate.
-
The resulting solid is this compound hydrochloride (1.08 g, 95% yield).
-
Recrystallization from ethanol can be performed to yield colorless prism crystals.
-
Reactivity
The primary site of reactivity for this compound is the secondary amine within the piperidine ring. It is a nucleophile and readily undergoes reactions such as N-alkylation and N-arylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.
General Experimental Protocol: N-alkylation of Piperidine Derivatives [9]
-
Materials: 4-(substituted)-piperidine, alkyl halide (e.g., chloroethylpyrrolidine hydrochloride), a base (e.g., potassium carbonate or sodium hydroxide), a catalyst (e.g., potassium iodide), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the 4-(substituted)-piperidine in DMF.
-
Add the alkyl halide, base, and potassium iodide to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter if necessary.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-alkylated product.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group of the sulfonyl moiety as a singlet, likely in the range of 2.8-3.0 ppm. The protons on the piperidine ring would appear as multiplets. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be deshielded and appear further downfield compared to the protons at positions 3 and 5. The proton at position 4, attached to the same carbon as the sulfonyl group, would also be significantly deshielded.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon of the sulfonyl group. The carbon at position 4 of the piperidine ring would be the most deshielded of the ring carbons due to the direct attachment of the electron-withdrawing sulfonyl group. The carbons at positions 2 and 6, adjacent to the nitrogen, would also be downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). An N-H stretching band for the secondary amine would be visible in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and fragmentation patterns characteristic of piperidine rings, such as the loss of alkyl groups adjacent to the nitrogen.
Applications in Drug Discovery
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[10] this compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases, most notably in the development of kinase inhibitors for cancer and inflammatory conditions.[2]
Kinase Inhibitors
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound is incorporated into molecules designed to inhibit specific kinases.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme in the DNA damage response (DDR) pathway.[11] It is activated by single-stranded DNA that forms at sites of DNA damage or stalled replication forks.[12] Once activated, ATR phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[13] Cancer cells, which often have defects in other DDR pathways, can become heavily reliant on the ATR-CHK1 axis for survival.[13] Therefore, inhibiting ATR is a promising therapeutic strategy to induce synthetic lethality in these tumors.[11][14] The this compound moiety can be found in precursors to potent and selective ATR inhibitors.[14]
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in signaling cascades that regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[15][16] Overactivation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[17][18] Consequently, inhibitors of p38 MAP kinase are being actively pursued as therapeutic agents. Piperidine-substituted compounds have been shown to be potent inhibitors of p38 MAP kinase, effectively suppressing the release of TNF-α.[17][19] The this compound scaffold can be a valuable component in the design of such inhibitors.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound [myskinrecipes.com]
- 3. 1pchem.com [1pchem.com]
- 4. This compound Hydrochloride [myskinrecipes.com]
- 5. 4-(Methylsulfonyl)-piperidine HCl synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. 290328-55-1|this compound|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)piperidine: Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(methylsulfonyl)piperidine, a piperidine derivative of significant interest in medicinal chemistry. The document details the key precursors, reaction schemes, and experimental protocols, with a focus on providing actionable data for laboratory applications. Furthermore, it explores the biological relevance of the this compound scaffold, particularly its interaction with the hERG potassium channel, a critical consideration in drug safety and development.
Introduction
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methylsulfonyl group at the 4-position can significantly influence the polarity, solubility, and biological activity of the parent molecule. Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This guide outlines the most common and efficient synthetic routes to this important building block.
Synthetic Pathways and Precursors
The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available piperidine precursors. The most prevalent strategy involves the introduction of a sulfur-containing functional group at the 4-position of a protected piperidine ring, followed by oxidation to the sulfone and subsequent deprotection.
A common and efficient pathway commences with N-Boc-4-hydroxypiperidine, a commercially available starting material. This pathway involves the conversion of the hydroxyl group to a methylthio group, followed by oxidation and deprotection. An alternative route starts from N-Boc-4-piperidone.
Below are the detailed synthesis pathways:
Pathway 1: From N-Boc-4-hydroxypiperidine
This pathway is often preferred due to the stereospecificity offered by the Mitsunobu reaction in the key substitution step.
Pathway 2: From N-Boc-4-piperidone
This alternative pathway utilizes a common starting material and involves a reduction followed by the same subsequent steps as Pathway 1.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound.
Synthesis of N-Boc-4-hydroxypiperidine from 4-Hydroxypiperidine
Reaction: Boc protection of the piperidine nitrogen.
Procedure: To a solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and a 1 M aqueous solution of sodium hydrogen carbonate (150 mL), di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) is added. The biphasic mixture is stirred vigorously for 15 hours at room temperature. After completion, the phases are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine as a colorless oil.[1][2]
Quantitative Data: See Table 1.
Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate from N-Boc-4-hydroxypiperidine
Reaction: Mitsunobu reaction for the conversion of a hydroxyl group to a methylthio ether.
Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution. After stirring for 10-15 minutes, a solution of methanethiol (1.2 eq) in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford tert-butyl 4-(methylthio)piperidine-1-carboxylate.[3][4]
Quantitative Data: See Table 1.
Synthesis of tert-Butyl this compound-1-carboxylate
Reaction: Oxidation of the sulfide to a sulfone.
Procedure: To a solution of tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetonitrile, water, and ethyl acetate, is added an oxidizing agent. For oxidation with m-chloroperoxybenzoic acid (m-CPBA), at least 2.2 equivalents of m-CPBA are added, and the reaction is allowed to warm to room temperature. For oxidation with Oxone®, a solution of Oxone® (2.2 eq) in water is added to a solution of the sulfide in methanol or acetone. The reaction is stirred at room temperature until completion (monitored by TLC). The workup typically involves quenching any excess oxidizing agent, followed by extraction and purification by column chromatography or recrystallization to yield tert-butyl this compound-1-carboxylate.
Quantitative Data: See Table 1.
Synthesis of this compound Hydrochloride
Reaction: Acidic cleavage of the N-Boc protecting group.
Procedure: To a mixture of tert-butyl this compound-1-carboxylate (1.5 g) and ethyl acetate (10 mL), a 4N solution of hydrochloric acid in ethyl acetate (2.5 mL) is added dropwise with stirring under ice-cooling. The mixture is then stirred overnight at room temperature. The precipitated white solid is collected by filtration, washed with ethyl acetate, and dried to give this compound hydrochloride.[5] Recrystallization from ethanol can be performed for further purification.[5]
Quantitative Data: See Table 1.
Quantitative Data Summary
The following table summarizes the typical yields for the key synthetic steps.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | (Boc)₂O, NaHCO₃ | Dichloromethane/Water | Quantitative[1][2] |
| 2 | N-Boc-4-hydroxypiperidine | tert-Butyl 4-(methylthio)piperidine-1-carboxylate | PPh₃, DIAD, CH₃SH | THF | 70-85 |
| 3 | tert-Butyl 4-(methylthio)piperidine-1-carboxylate | tert-Butyl this compound-1-carboxylate | m-CPBA or Oxone® | DCM or Acetone/Water | 85-95 |
| 4 | tert-Butyl this compound-1-carboxylate | This compound HCl | 4N HCl in Ethyl Acetate | Ethyl Acetate | 95[5] |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Biological Relevance and Signaling Pathway Interaction
While this compound itself is primarily a synthetic intermediate, the piperidine scaffold is a key component in many biologically active molecules. Derivatives of this compound have been investigated for their interaction with various biological targets.
A notable example is the implication of this scaffold in the modulation of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Several drugs containing the piperidine moiety have been found to block the hERG channel, making the assessment of hERG liability a critical step in drug development.
The this compound moiety can contribute to the binding of a compound within the hERG channel pore. The sulfonyl group can act as a hydrogen bond acceptor, interacting with residues in the channel lining.
References
- 1. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-Methylsulfonylpiperidine (CAS 290328-55-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylsulfonylpiperidine, identified by CAS number 290328-55-1, is a heterocyclic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 4-position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical agents. Its structural characteristics, particularly the presence of the polar methylsulfonyl group and the basic piperidine nitrogen, make it a valuable moiety in drug design for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. This guide provides a comprehensive overview of the available technical data for 4-Methylsulfonylpiperidine, including its properties, synthesis context, and its application in the development of therapeutic agents, with a focus on its role in targeting the central nervous system (CNS).
Chemical and Physical Properties
Commercially available information provides the following characteristics for 4-Methylsulfonylpiperidine:
| Property | Value | Reference(s) |
| CAS Number | 290328-55-1 | [1][2][3] |
| IUPAC Name | 4-(Methylsulfonyl)piperidine | [1] |
| Synonyms | 4-Methylsulfonylpiperidine | [1] |
| Molecular Formula | C₆H₁₃NO₂S | [2][4] |
| Molecular Weight | 163.24 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 336.9 °C | [2] |
| Purity (Commercial) | 97-98% | [1][2] |
| Storage Conditions | Refrigerator (2-8°C) or Room Temperature, protect from light, inert atmosphere | [1][2][3] |
| SMILES | CS(=O)(=O)C1CCNCC1 | [3] |
| InChI | 1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | [1] |
| InChIKey | XKWZLZLVNFUCBL-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD11043260 | [2][3] |
Synthesis and Characterization
A general workflow for such a synthesis can be conceptualized as follows:
Note: This represents a generalized synthetic strategy. Specific reagents, reaction conditions, and purification methods would require experimental optimization.
Spectral Data
As of the latest literature search, dedicated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for 4-Methylsulfonylpiperidine (CAS 290328-55-1) are not publicly available. However, spectral data for a downstream product, synthesized using 4-Methylsulfonylpiperidine as a reactant, is available in the patent literature. For example, in the synthesis of a pyrazolopyrimidinone inhibitor, the following ¹H-NMR data was reported for the final product:
-
¹H-NMR (400MHz, DMSO-d₆) of a downstream product: δ ppm 10.97 (s, 1H), 7.77 (s, 1H), 4.49 (d, J = 16.0Hz, 2H), 3.73 (s, 3H), 3.43-3.35 (m, 1H), 3.03-2.95 (m, 5H), 2.09 (d, J = 11.2 Hz).[5]
This information, while not directly characterizing the target compound, provides context for the types of chemical environments the 4-methylsulfonylpiperidine moiety can be found in and the expected spectral regions for its protons in more complex molecules.
Role in Drug Discovery and Development
4-Methylsulfonylpiperidine is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its structural features are leveraged to improve the drug-like properties of the final compounds.
Application in Central Nervous System (CNS) Agents
The piperidine scaffold is a well-established privileged structure in CNS drug discovery. The introduction of the methylsulfonyl group at the 4-position can enhance properties such as:
-
Solubility: The polar sulfonyl group can improve the aqueous solubility of the final molecule, which is often a desirable trait for oral bioavailability.
-
Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation.
-
Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with the target protein.
This intermediate has been employed in the development of modulators for serotonin and dopamine receptors, which are key targets in the research of antidepressants, antipsychotics, and cognitive enhancers.[2]
Use in Kinase Inhibitors and Anti-Inflammatory Agents
The favorable pharmacokinetic properties imparted by the 4-methylsulfonylpiperidine moiety also make it a valuable component in the synthesis of kinase inhibitors and anti-inflammatory drugs.[2] Kinase inhibitors are a major class of targeted cancer therapies, and their efficacy is often dependent on achieving and maintaining therapeutic concentrations in the body.
The general role of 4-Methylsulfonylpiperidine as a synthetic intermediate in drug discovery can be visualized as follows:
Signaling Pathways
Direct involvement of 4-Methylsulfonylpiperidine in specific signaling pathways has not been reported. Its significance lies in its incorporation into final drug molecules that are designed to modulate various signaling cascades. For instance, drugs targeting serotonin and dopamine receptors will influence neurotransmitter signaling pathways in the brain. Similarly, kinase inhibitors will affect intracellular signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.
A conceptual diagram illustrating the indirect influence on a signaling pathway is provided below:
Conclusion
References
- 1. ijcps.org [ijcps.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Methylsulfonyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylsulfonyl)piperidine HCl. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided for key analytical procedures.
Compound Identification and Structure
This compound HCl is a piperidine derivative containing a methylsulfonyl group at the 4-position of the piperidine ring. It is supplied as a hydrochloride salt.
Chemical Structure:
Caption: Potential mechanism of action for sulfonylpiperidine derivatives as enzyme inhibitors.
Safety Information
This compound HCl should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or in a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides essential information on the physical and chemical properties of this compound HCl, along with detailed experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in scientific and developmental applications. The potential biological activity of the sulfonylpiperidine scaffold highlights the importance of thorough characterization for future drug discovery efforts.
Initial Biological Activity Screening of Piperidine Sulfones: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of piperidine sulfones, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry.[1][2] Due to their unique structural features, piperidine sulfones exhibit a wide range of pharmacological properties, making them promising candidates for drug discovery and development.[3] This document details the key biological activities investigated, presents quantitative data in structured tables, provides detailed experimental protocols for core assays, and visualizes critical pathways and workflows.
Anticancer Activity Screening
Piperidine sulfones have emerged as potent anticancer agents, primarily through their action as inhibitors of matrix metalloproteinases (MMPs).[3] MMPs are zinc-dependent enzymes crucial for the degradation of the extracellular matrix (ECM), a process essential for tumor growth, invasion, and metastasis. The upregulation of specific MMPs is implicated in various cancers, making them a key therapeutic target.
Data Presentation: MMP Inhibition
The inhibitory activity of piperidine sulfone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the inhibitory activity of representative piperidine sulfone hydroxamates.
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | Selectivity vs. MMP-1 | Reference |
| β-sulfone 18f | 130 | 3 | 1 | 1 | 43x | |
| α-sulfone 35f (SC-276) | 2000 | 1 | 20 | 1 | >2000x | [3] |
Note: Compound 35f (SC-276) demonstrates superior selectivity, potently inhibiting tumor-associated MMPs while sparing MMP-1, which is associated with undesirable side effects. This compound has shown excellent oral antitumor efficacy in mouse models of breast cancer.[3][4]
Experimental Protocol: Fluorometric MMP Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of compounds against specific MMPs.
-
Reagents and Materials: Recombinant human MMP enzymes, a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35), test compounds (piperidine sulfones), and a reference inhibitor (e.g., Marimastat).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure: a. In a 96-well microplate, add assay buffer. b. Add the test compound dilutions and the reference inhibitor to respective wells. c. Add the specific recombinant MMP enzyme to all wells except the blank. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (e.g., Excitation: 320 nm, Emission: 405 nm).
-
Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway Visualization
The primary anticancer mechanism for this class of piperidine sulfones involves the direct inhibition of MMPs, which in turn prevents the breakdown of the extracellular matrix required for tumor progression.
Antimicrobial Activity Screening
Piperidine sulfones and related sulfonamide derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] Their development is crucial in the face of rising antimicrobial resistance.
Data Presentation: In Vitro Antimicrobial Activity
The efficacy of antimicrobial compounds is often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The tables below summarize the activity of novel piperidine sulfonamide derivatives against various pathogens.
Table 2.1: Antibacterial Activity against Plant Pathogens [7]
| Compound | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µg/mL) | Xanthomonas axonopodis pv. citri (Xac) EC50 (µg/mL) |
| C4 | 2.02 | 5.86 |
| C5 | 2.65 | 4.74 |
| Bismerthiazol (Control) | 42.38 | 110.54 |
| Thiodiazole Copper (Control) | 64.50 | 121.40 |
Note: The synthesized compounds showed antibacterial potency far superior to commercial agents against these plant pathogens.[7]
Table 2.2: General Antimicrobial Activity (MIC in µg/mL) [5]
| Organism | Compound A | Compound B | Compound C |
| Staphylococcus aureus (Gram +) | 125 | 250 | 62.5 |
| Bacillus subtilis (Gram +) | 250 | 125 | 125 |
| Escherichia coli (Gram -) | 250 | 250 | 125 |
| Candida albicans (Fungus) | 125 | 62.5 | 250 |
Note: Data is representative of studies showing moderate to good activity of novel sulfonyl piperidine carboxamides.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum standardized to 0.5 McFarland, test compounds, standard control antibiotics (e.g., ampicillin, terbinafine), sterile 96-well microplates.[8]
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Assay Procedure: a. Dispense the appropriate culture broth into all wells of a 96-well plate. b. Create a two-fold serial dilution of the test compounds directly in the plate, starting from a high concentration. c. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only). d. Add the standardized microbial inoculum to all wells except the negative control. e. Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Data Analysis: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be used to aid visualization.
Workflow Visualization
The initial screening process for new antimicrobial agents follows a logical progression from broad primary screening to more defined secondary assays.
Anti-inflammatory Activity Screening
Derivatives of the piperidine ring have been evaluated for their anti-inflammatory properties.[9] These compounds can modulate inflammatory pathways, for example, by reducing the production of inflammatory mediators like nitric oxide (NO).[10]
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by inflammatory cells like macrophages.
-
Reagents and Materials: RAW 264.7 macrophage cell line, DMEM culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS) as an inflammatory stimulus, test compounds, Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water), sodium nitrite standard.
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the piperidine sulfone compounds for 1 hour. c. Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include untreated and LPS-only controls. d. Incubate for 24 hours at 37°C.
-
Assay Procedure: a. After incubation, collect the cell culture supernatant from each well. b. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (pre-mixed Part A and Part B). c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the sodium nitrite standard. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage inhibition of NO production by the test compounds relative to the LPS-only control.
Logical Relationship Visualization
Piperidine derivatives can exert anti-inflammatory effects by inhibiting key steps in the inflammatory cascade within activated immune cells.
Neuroprotective Activity Screening
Piperine, a natural product containing a piperidine moiety, and its derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] The mechanisms often involve antioxidant and anti-inflammatory pathways.[12][13]
Experimental Protocol: Corticosterone-Induced Neurotoxicity in PC12 Cells
This in vitro model mimics neuronal stress and is used to screen for compounds that can protect neuronal cells from damage.[13]
-
Reagents and Materials: PC12 cell line (rat pheochromocytoma), cell culture medium (e.g., RPMI-1640), horse serum, fetal bovine serum, corticosterone, test compounds (piperidine derivatives), MTT reagent for cell viability assay, reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA) and antioxidant enzymes (e.g., SOD, GSH).
-
Cell Culture and Treatment: a. Culture PC12 cells in appropriate flasks and seed them into 96-well plates for the assay. b. Treat the cells with corticosterone to induce neurotoxicity. c. Co-treat a set of wells with corticosterone and various concentrations of the test compounds. d. Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the test compound alone. e. Incubate for a specified period (e.g., 24-48 hours).
-
Endpoint Assays: a. Cell Viability (MTT Assay): Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control.[13] b. Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and levels of total glutathione (GSH) using commercially available kits.[13] c. Gene Expression: Analyze the expression of neuroprotective factors, such as brain-derived neurotrophic factor (BDNF), using RT-qPCR.[13]
-
Data Analysis: Compare the results from the compound-treated groups with the corticosterone-only group to determine the protective effect. Use statistical analysis (e.g., ANOVA) to assess significance.
Signaling Pathway Visualization
A proposed neuroprotective mechanism for piperine derivatives involves the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of piperine against corticosterone-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of the 4-(Methylsulfonyl)piperidine Scaffold in Central Nervous System Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe therapeutics for a spectrum of central nervous system (CNS) disorders remains a paramount challenge in modern medicine. In this pursuit, medicinal chemists continuously explore privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity against various biological targets. Among these, the piperidine ring is a ubiquitous feature in numerous approved CNS drugs.[1] This technical guide delves into the burgeoning significance of a specific, functionalized piperidine derivative: the 4-(methylsulfonyl)piperidine scaffold. The incorporation of the methylsulfonyl group at the 4-position of the piperidine ring imparts a unique combination of physicochemical properties, rendering it an increasingly attractive building block for the design of next-generation CNS therapeutics.
Physicochemical Advantages of the this compound Moiety
The methylsulfonyl group is a powerful modulator of a molecule's drug-like properties. Its strong electron-withdrawing nature and capacity for hydrogen bonding significantly influence solubility, lipophilicity, metabolic stability, and target engagement. For CNS drug candidates, where penetration of the blood-brain barrier is a critical prerequisite, the judicious incorporation of polar functional groups like the methylsulfonyl moiety can be a key strategy to balance the required lipophilicity for membrane traversal with sufficient aqueous solubility for formulation and distribution.
Applications in CNS Drug Discovery
The this compound scaffold has demonstrated considerable promise in the development of potent and selective ligands for a variety of CNS targets, including enzymes and G-protein coupled receptors (GPCRs). This guide will explore its application in the context of three major CNS targets: acetylcholinesterase (AChE), the dopamine D4 receptor, and the serotonin 5-HT2C receptor.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological data for representative compounds incorporating scaffolds related to this compound, highlighting their potency and selectivity for key CNS targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Human AChE | 0.56 | 18,000-fold | [2] |
| Donepezil (Reference) | Human AChE | 5.7 | 1250-fold | [3] |
Table 2: Dopamine D4 Receptor Antagonist Activity
| Compound | Target | Ki (nM) | Selectivity (vs. D2/D3) | Reference |
| 14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | Human D4 | 0.3 | >2000-fold | [4] |
| L-745,870 (Reference) | Human D4 | ~0.4 | ~2000-fold | [5] |
Table 3: Serotonin 5-HT2C Receptor Positive Allosteric Modulator (PAM) Activity
| Compound | Target | EC50 (nM) for 5-HT potentiation | Fold Potentiation | Reference |
| Compound 16 (a 4-undecylpiperidine-2-carboxamide derivative) | Human 5-HT2C | Potentiated 5-HT evoked calcium release | Not explicitly quantified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound precursor and for the biological evaluation of compounds targeting the aforementioned CNS targets.
Synthesis of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate
This protocol describes the mesylation of N-Boc-4-piperidinemethanol, a key step in preparing the this compound scaffold for further elaboration.
Materials:
-
N-Boc-4-piperidinemethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Dissolve N-Boc-4-piperidinemethanol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[7]
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 0.1 M HCl, saturated aqueous NaHCO3, and brine.[8]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate can be purified by column chromatography if necessary.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Dilute the AChE stock solution in phosphate buffer to the desired working concentration (e.g., 1 U/mL). Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate for 10 minutes at 25°C.[9]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Dopamine D4 Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (Ki) of a test compound for the dopamine D4 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D4 receptors
-
[3H]-Spiperone (radioligand)
-
Unlabeled test compound at various concentrations
-
(+)-Butaclamol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the D4 receptor in the assay buffer. The protein concentration should be optimized for the assay.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-Spiperone, and a high concentration of an unlabeled ligand (e.g., 10 µM (+)-butaclamol).
-
Test Compound: Add membrane preparation, [3H]-Spiperone, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[12]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT2C Receptor Calcium Flux Assay
This cell-based functional assay measures the ability of a compound to potentiate the 5-HT-induced increase in intracellular calcium, indicative of positive allosteric modulation.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Serotonin (5-HT)
-
Test compound (potential PAM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well, black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the 5-HT2C receptor-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C in a cell culture incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and a sub-maximal concentration of 5-HT in the assay buffer.
-
Using a FLIPR, add the test compound to the cell plate and incubate for a short period.
-
Then, add the 5-HT solution to stimulate the receptor.
-
-
Fluorescence Measurement: The FLIPR will simultaneously add the compounds and measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the concentration of 5-HT in the presence and absence of different concentrations of the test compound.
-
A leftward shift in the 5-HT concentration-response curve and/or an increase in the maximal response in the presence of the test compound indicates positive allosteric modulation.[13]
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted CNS receptors and the mechanism of action of the respective modulators.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion
The this compound scaffold represents a versatile and valuable platform in the design of novel CNS drug candidates. Its ability to fine-tune physicochemical properties while maintaining or enhancing biological activity makes it a powerful tool for medicinal chemists. The examples provided herein for acetylcholinesterase, the dopamine D4 receptor, and the serotonin 5-HT2C receptor underscore the broad applicability of this scaffold. As our understanding of the intricate neurobiology of CNS disorders deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive the discovery of innovative and effective therapies. Further exploration of the structure-activity relationships of this compound derivatives across a wider range of CNS targets is warranted and holds considerable promise for the future of neuropharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Rise of a Privileged Scaffold: A Literature Review on the Discovery of 4-(Methylsulfonyl)piperidine Derivatives
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant nitrogen-containing heterocycles in drug design.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and antibiotics.[3][4] The structural and conformational flexibility of the piperidine scaffold allows it to interact with a wide array of biological targets. Within this important class of compounds, molecules featuring a 4-(methylsulfonyl)piperidine core have emerged as a particularly promising area of research. The methylsulfonyl group (—SO₂CH₃) imparts unique physicochemical properties, including increased polarity, hydrogen bond accepting capability, and metabolic stability, which can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth review of the literature concerning the discovery, synthesis, and biological evaluation of this compound derivatives for researchers, scientists, and drug development professionals.
Synthesis and Methodologies
The construction of the this compound scaffold and its incorporation into larger molecules can be achieved through various synthetic strategies. Key methods reported in the literature include the formation of sulfonamides from piperidine precursors, reductive amination to build the ring structure, and aza-Prins-type cyclizations for stereocontrolled synthesis.
A general workflow for the synthesis of these derivatives often involves the preparation of a key piperidine intermediate followed by diversification.
Experimental Protocols
Protocol 1: Sulfonamide Formation from a Piperidine Precursor
This protocol is adapted from the synthesis of N-sulfonylated piperazine derivatives and is a common method for forming the methylsulfonyl group on the piperidine nitrogen.[5]
-
Dissolution : Dissolve the parent piperidine derivative (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (20-30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Sulfonyl Chloride : To the stirred solution, add methanesulfonyl chloride (1.0 mmol, 1.0 eq.) dropwise at room temperature.
-
Base Addition : After approximately 10 minutes, add a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 eq.) to the reaction mixture to quench the HCl generated in situ.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the final 1-(methylsulfonyl)piperidine derivative.
Protocol 2: Aza-Prins Type Cyclization for Substituted Piperidine Synthesis
This method, based on the niobium(V) chloride (NbCl₅) mediated cyclization of epoxides and homoallylic amines, is a powerful technique for creating substituted piperidine rings.[6]
-
Reactant Preparation : In a flame-dried flask under a nitrogen atmosphere, dissolve the epoxide (e.g., styrene oxide, 1.5 eq.) and the N-protected homoallylic amine (1.0 eq.) in anhydrous dichloromethane (10 mL).
-
Catalyst Addition : Add Niobium(V) chloride (NbCl₅) as the Lewis acid catalyst to the solution.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress via TLC (e.g., using a 3:1 Ethyl acetate/Hexane mobile phase). The reaction is typically complete within 15-30 minutes.
-
Quenching : Once the reaction is complete, quench it by adding water to the flask.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration : Combine the organic extracts, dry them over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to afford the crude 4-chloropiperidine derivative.
-
Further Modification : The resulting halo-piperidine is a versatile intermediate that can be further functionalized.[6]
Biological Activities and Applications
Derivatives of this compound have been investigated for a multitude of therapeutic applications, demonstrating significant activity as central nervous system agents, anti-inflammatory compounds, and antimicrobial drugs.
Central Nervous System (CNS) Agents
A primary area of discovery for piperidine derivatives has been in the treatment of neurodegenerative diseases like Alzheimer's. One key strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, which can lead to cognitive improvement.
Several studies have synthesized and evaluated piperidine derivatives for their anti-AChE activity. A particularly potent compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated exceptionally high inhibitory activity.[7]
| Compound ID | Target | IC₅₀ Value | Selectivity (AChE/BuChE) | Reference |
| Compound 21 | Acetylcholinesterase (AChE) | 0.56 nM | >18,000-fold | [7] |
| E2020 (Donepezil) | Acetylcholinesterase (AChE) | 5.7 nM | >1,250-fold | [8] |
| Compound 9 | Acetylcholinesterase (AChE) | 15.1 µM | 9.5-fold | [9] |
Table 1: In Vitro Inhibitory Activity of Piperidine Derivatives against Cholinesterases.
The data clearly indicates that the piperidine scaffold, when appropriately substituted, can produce inhibitors with picomolar to nanomolar potency. Compound 21, which includes a benzylsulfonyl moiety structurally related to the methylsulfonyl group, is one of the most potent AChE inhibitors ever reported.[7]
Anti-Inflammatory Agents
The 4-(methylsulfonyl)aniline pharmacophore is a key feature of selective COX-2 inhibitors like celecoxib and rofecoxib, used as non-steroidal anti-inflammatory drugs (NSAIDs).[10] Researchers have explored incorporating the methylsulfonyl group into various scaffolds, including piperidines, to develop new anti-inflammatory agents. The anti-inflammatory effect of these agents often stems from their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
In one study, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized. Several of these compounds showed potent inhibitory activity on NO and TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Target | IC₅₀ Value (µM) | Reference |
| Compound 6e | Nitric Oxide (NO) Production | 0.86 µM | [11] |
| TNF-α Production | 1.87 µM | [11] |
Table 2: Anti-inflammatory Activity of a 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative.
The potent activity of compound 6e, which was found to be more effective than ibuprofen in an in vivo model of inflammation, highlights the potential of piperidine-based structures in this therapeutic area.[11]
Pharmacokinetics and Drug Development
For any derivative to be a successful drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methylsulfonyl group is often incorporated to improve these characteristics, particularly aqueous solubility and metabolic stability. While specific pharmacokinetic data for this compound itself is limited in publicly available literature, studies on structurally complex piperidine-containing drug candidates provide valuable insights into their preclinical behavior.
A preclinical study on GNE-A, a potent MET kinase inhibitor containing a fluoropiperidine moiety, revealed its pharmacokinetic profile across several species. Such data is critical for predicting human pharmacokinetics and establishing dosing regimens.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 9.0 | 4.0 | 88.0% |
| Rat | 36.6 | 2.1 | 1.67 | 11.2% |
| Dog | 2.44 | 2.5 | 16.3 | 55.8% |
| Monkey | 13.9 | 5.5 | 3.5 | 72.4% |
Table 3: Preclinical Pharmacokinetic Parameters of Piperidine-containing MET Kinase Inhibitor GNE-A. (Data from[10])
The compound showed moderate to low clearance and good oral bioavailability in most species tested, indicating favorable drug-like properties conferred in part by the heterocyclic scaffold.[10]
Conclusion
The this compound scaffold represents a privileged structure in modern drug discovery. Its unique electronic properties and ability to form favorable interactions with biological targets have led to the development of potent modulators of disease-relevant proteins. The synthetic versatility of the piperidine ring allows for extensive structure-activity relationship (SAR) studies, leading to highly potent and selective compounds, as evidenced by the discovery of nanomolar and even picomolar inhibitors of acetylcholinesterase. Furthermore, the inclusion of the methylsulfonyl group can impart desirable pharmacokinetic properties crucial for clinical success. As researchers continue to explore the chemical space around this valuable core, the discovery of novel therapeutics containing the this compound moiety is poised to continue, offering new hope for treating a wide range of human diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic Profile of Small Molecules Containing a Methylsulfonylpiperidine Moiety
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methylsulfonylpiperidine moiety is a significant structural component in modern medicinal chemistry, frequently incorporated into small molecule drug candidates to optimize their pharmacokinetic (PK) and pharmacodynamic properties. The presence of the methylsulfonyl group, a strong electron-withdrawing and metabolically stable entity, combined with the versatile piperidine scaffold, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Profile of Methylsulfonylpiperidine-Containing Molecules
Small molecules incorporating the methylsulfonylpiperidine moiety often exhibit favorable ADME properties. The piperidine ring can enhance solubility and facilitate interactions with biological targets, while the methylsulfonyl group typically imparts metabolic stability.[1] The overall pharmacokinetic profile is a result of the interplay between these structural features and the rest of the molecule.
Absorption
The absorption of these compounds is variable and depends on the overall physicochemical properties of the molecule. For instance, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (also known as OSU-6162 or PNU-96391) demonstrates rapid absorption after oral administration in humans, with maximum plasma concentrations (Cmax) reached between 0.5 and 4 hours.[2] Studies in rats have shown that the absorption of PNU-96391 from the gastrointestinal tract is nearly complete (greater than 90%).[3]
Distribution
The volume of distribution (Vd) for molecules with a methylsulfonylpiperidine moiety can vary significantly based on their lipophilicity and plasma protein binding. Generally, these compounds are well-distributed into tissues.
Metabolism
The primary metabolic pathway for many piperidine-containing drugs is N-dealkylation, with CYP3A4 being a major contributing enzyme.[4][5] Ring oxidation to form lactams is another common metabolic route. For PNU-96391, the predominant metabolic pathway is N-despropylation to form its main metabolite, PNU-100014.[2][3] This metabolite is formed rapidly, with its peak levels being approximately half of the parent drug.[2]
Excretion
Excretion pathways for this class of molecules can include both renal and fecal routes. The primary metabolite of PNU-96391, PNU-100014, is exclusively eliminated in the urine with minimal further biotransformation.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of a key example compound containing the methylsulfonylpiperidine moiety, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (OSU-6162/PNU-96391), in both human and rat models.
Table 1: Human Pharmacokinetic Parameters of PNU-96391 Following Single Oral Doses [2]
| Dose (mg) | Tmax (h) | t½ (h) |
| 1 - 150 | 0.5 - 4 | 2 - 6 |
Table 2: Human Pharmacokinetic Parameters of PNU-100014 (Metabolite) Following Single Oral Doses of PNU-96391 [2]
| Dose of Parent Drug (mg) | Tmax (h) | t½ (h) |
| 1 - 150 | 1 - 6 | 4 - 10 |
Table 3: Rat Pharmacokinetic Summary of PNU-96391 [3]
| Parameter | Value |
| Oral Absorption | >90% |
| Major Metabolite | N-despropyl metabolite (PNU-100014) |
| Fraction Metabolized to PNU-100014 | ~70% of dose |
| Elimination of PNU-100014 | Exclusively via urine |
Detailed Experimental Protocols
Accurate assessment of the pharmacokinetic properties of drug candidates is crucial. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low permeability marker such as Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
In Vitro Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., testosterone or verapamil)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the test compound (at a final concentration of, for example, 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
In Vivo Pharmacokinetic Study in Rats
This study provides essential information on the in vivo ADME properties of a compound.
Objective: To determine the pharmacokinetic profile of a test compound in rats following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound formulated for intravenous and oral administration
-
Cannulas for blood collection (e.g., jugular vein cannula)
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
For intravenous administration, administer the test compound as a bolus dose or a short infusion via a tail vein or a cannula.
-
For oral administration, administer the test compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral).
-
-
Visualizations of Workflows and Pathways
Experimental Workflows
Caption: General experimental workflow for pharmacokinetic profiling of a new chemical entity.
Metabolic Pathways
Caption: Common metabolic pathways for small molecules containing a piperidine moiety.
Potential Signaling Pathways
While specific signaling pathways are highly dependent on the overall structure and therapeutic target of a particular methylsulfonylpiperidine-containing molecule, the broader class of piperidine-containing compounds has been shown to modulate several key pathways involved in various diseases. Further research is needed to elucidate the specific pathways affected by the methylsulfonylpiperidine subclass.
General Pathways Modulated by Piperidine-Containing Drugs:
-
Dopamine Receptor Signaling: As seen with OSU-6162 (PNU-96391), which acts as a dopamine D2 receptor antagonist, these compounds can modulate dopaminergic neurotransmission.
-
PI3K/Akt/mTOR Pathway: Many kinase inhibitors incorporate a piperidine ring, and these often target the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway is another common target for piperidine-containing kinase inhibitors and is involved in cell proliferation, differentiation, and survival.
-
NF-κB Signaling: Some piperidine derivatives have been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
-
STAT3 Signaling: The STAT3 pathway, involved in cell growth and apoptosis, can also be modulated by certain piperidine-containing compounds.
The following diagram illustrates a generalized kinase signaling pathway that could be targeted by a hypothetical methylsulfonylpiperidine-containing kinase inhibitor.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway inhibited by a methylsulfonylpiperidine-containing molecule.
Conclusion
Small molecules containing the methylsulfonylpiperidine moiety represent a promising class of compounds with tunable pharmacokinetic properties. Their metabolic stability, coupled with the versatility of the piperidine scaffold, allows for the design of drug candidates with favorable ADME profiles. A thorough understanding of their pharmacokinetic characteristics, obtained through rigorous in vitro and in vivo testing as outlined in this guide, is essential for their successful development as therapeutic agents. Future research should focus on expanding the library of these compounds and further elucidating their specific interactions with key biological signaling pathways.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Structural Analogs of 4-(Methylsulfonyl)piperidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-(methylsulfonyl)piperidine scaffold is a versatile building block in medicinal chemistry, recognized for its potential to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Its presence in various biologically active molecules highlights its significance as a privileged structure. This technical guide provides an in-depth exploration of the structural analogs of this compound, focusing on their synthesis, biological activities, and the experimental methodologies crucial for their evaluation in a research and drug development context.
Synthesis of Structural Analogs
The synthesis of this compound analogs typically involves the modification of the piperidine ring, either at the nitrogen atom or at other positions on the ring. The methylsulfonyl group itself can be introduced at various stages of the synthesis.
A general approach to N-substituted analogs involves the reaction of this compound with various electrophiles. For instance, N-arylation or N-alkylation can be achieved under standard conditions. The synthesis of more complex analogs may involve multi-step sequences, including coupling reactions and functional group transformations.[1]
General Experimental Protocol for N-Sulfonylation of Piperidines:
A common method for the synthesis of N-sulfonylated piperidine derivatives involves the reaction of a piperidine with a sulfonyl chloride in the presence of a base.[2]
Materials and Reagents:
-
Substituted piperidine
-
Aryl or alkyl sulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add the corresponding sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been investigated for a range of biological activities, with a notable focus on their potential as enzyme inhibitors, particularly targeting kinases and G-protein coupled receptors (GPCRs). The piperidine scaffold can influence properties such as solubility, metabolic stability, and receptor binding affinity.[3]
Kinase Inhibition
The piperidine moiety is a common feature in many kinase inhibitors.[4] The methylsulfonyl group can act as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of kinases. Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications to the piperidine ring and the nature of the substituents can significantly impact potency and selectivity.[5]
| Compound/Series | Target Kinase | IC50 (nM) | Key Structural Features for Activity | Reference |
| AZD5363 | Akt1 | 3 | 4-amino-4-carboxamide piperidine linked to a pyrrolopyrimidine | [4] |
| AZ20 | ATR | 5 | Morpholine and a methylsulfonylcyclopropyl group attached to a pyrimidine | [6] |
| Imidazo[4,5-b]pyridine Derivatives | FLT3 | Varies | 4-(pyrrolidin-1-ylsulfonyl)aniline substituent | [7] |
G-Protein Coupled Receptor (GPCR) Antagonism
Piperidine derivatives have also been extensively explored as ligands for GPCRs.[8] The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket. The 4-methylsulfonyl group can contribute to the overall polarity and binding interactions of the molecule.
| Compound/Series | Target GPCR | IC50 (nM) | Key Structural Features for Activity | Reference |
| 4,4-disubstituted piperidines | NK1 | 0.95 - 5.7 | 3,5-bis(trifluoromethyl)benzyl ether side chain and N-acyl or N-sulfonyl groups | [9] |
| Pyrimidine analogs | NHE-1 | 6.5 | 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine core | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
A common method to determine the inhibitory activity of compounds against kinases is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the ADP concentration and reflects the kinase activity.
Materials and Reagents:
-
Target kinase and its specific substrate
-
This compound analog (inhibitor)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
White, opaque 96- or 384-well plates
Procedure: [11]
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a well of a microplate, combine the kinase, substrate, and inhibitor at the desired concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Functional Assay (cAMP Assay)
For GPCRs that couple to Gs or Gi proteins, a common functional assay measures the intracellular levels of cyclic AMP (cAMP).[12]
Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP. These changes in cAMP can be quantified using various methods, such as competitive immunoassays or reporter gene assays.
Materials and Reagents:
-
Cells stably expressing the target GPCR
-
Agonist and antagonist (test compound) for the GPCR
-
Cell culture medium and reagents
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure: [12]
-
Seed the cells expressing the target GPCR in a microplate and culture them overnight.
-
For antagonist testing, pre-incubate the cells with various concentrations of the this compound analog.
-
Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80). For agonist testing, add the test compound directly.
-
Incubate the plate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
For antagonist activity, calculate the percent inhibition of the agonist response. For agonist activity, calculate the percent stimulation relative to a reference agonist.
-
Determine the IC50 (for antagonists) or EC50 (for agonists) by plotting the data on a dose-response curve.
Visualizing Molecular Interactions and Workflows
Drug Discovery Workflow
The process of identifying and developing a novel therapeutic agent from a core scaffold like this compound involves a multi-stage workflow.
Hypothetical Kinase Inhibition Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. A this compound analog could potentially inhibit a kinase within this cascade.
Hypothetical GPCR Signaling Pathway
GPCRs mediate a vast array of physiological responses. An analog of this compound could act as an antagonist at a GPCR, blocking its downstream signaling. The following diagram illustrates the inhibition of a Gs-coupled receptor.
Conclusion
The this compound core represents a valuable starting point for the design of novel therapeutic agents. Its structural analogs have demonstrated potential as inhibitors of key drug targets, including kinases and GPCRs. A systematic approach to synthesis, coupled with robust in vitro and in vivo evaluation, is essential for elucidating the structure-activity relationships and optimizing the pharmacological profile of this promising class of compounds. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound analogs in their drug discovery endeavors.
References
- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of the Methylsulfonyl Group on Piperidine Ring Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a quintessential privileged scaffold in modern drug discovery, present in a vast array of clinically approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties make it a cornerstone for developing novel therapeutics.[3][4] A common and highly effective strategy to modulate the bioactivity and pharmacokinetic profile of piperidine-containing compounds is the introduction of a methylsulfonyl (-SO₂CH₃) group. This technical guide provides an in-depth analysis of the multifaceted roles of the methylsulfonyl group, detailing its influence on electronic properties, target engagement, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Through quantitative data, experimental methodologies, and pathway visualizations, this document serves as a comprehensive resource for medicinal chemists and drug development professionals aiming to strategically employ this functional group in drug design.
The Strategic Role of the Methylsulfonyl Group in Modulating Physicochemical Properties
The methylsulfonyl group is not merely a passive substituent; it is a powerful modulator of a molecule's fundamental properties. Its inclusion on a piperidine scaffold can profoundly influence the compound's overall performance.
Electronic Effects: pKa Modulation and Hydrogen Bonding
The sulfone moiety is strongly electron-withdrawing, a property that has significant downstream effects on the parent molecule.[5][6]
-
Basicity Reduction (pKa): The piperidine nitrogen is basic, with a typical pKa around 11, meaning it is predominantly protonated at physiological pH.[1] The potent inductive electron-withdrawing effect of the methylsulfonyl group can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can be critical for optimizing a drug's properties by reducing unwanted interactions with off-targets like the hERG channel, which can lead to cardiotoxicity, and by fine-tuning the balance between solubility and membrane permeability.[7]
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[8][9] This allows for the formation of strong, specific hydrogen bonds with donor residues (e.g., -NH or -OH groups) in the binding pocket of a biological target.[10] This enhanced interaction frequently translates to a significant increase in binding affinity and potency.[11]
Impact on ADME Properties
A primary reason for incorporating the methylsulfonyl group is to improve the "drug-likeness" of a lead compound.
-
Solubility and Lipophilicity: The polarity of the sulfone functionality generally increases the aqueous solubility of a compound while reducing its lipophilicity (logP).[7] This is a crucial modification for improving the formulation characteristics and oral bioavailability of otherwise poorly soluble molecules.
-
Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (+6), rendering it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][12] This inherent stability can significantly slow down the metabolic clearance of a drug, leading to a longer half-life and an improved pharmacokinetic profile.
Case Study: Ibutamoren (MK-677) - A Ghrelin Receptor Agonist
A prominent example illustrating the role of the methylsulfonyl-piperidine motif is Ibutamoren (MK-677), a potent, orally active growth hormone secretagogue.[13]
Ibutamoren mimics the action of ghrelin by acting as an agonist at the ghrelin receptor, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[13] The 1'-methylsulfonylspiro[indole-3,4'-piperidine] core is critical to its activity and drug-like properties. The methylsulfonyl group contributes to the molecule's polarity and metabolic stability, which are essential for its oral activity and long duration of action.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for compounds containing the methylsulfonyl-piperidine moiety, illustrating its impact on biological activity and physicochemical properties.
| Compound Class/Example | Target | Bioactivity Metric (IC₅₀/EC₅₀/Kᵢ) | Key Contribution of Methylsulfonyl Group |
| Ibutamoren (MK-677) | Ghrelin Receptor | Potent Agonist | Enhances metabolic stability for oral activity and long half-life.[13] |
| Benzoylpiperidine Derivatives | MAGL Inhibitors | 10-100 nM range | The sulfonyl group can act as a key hydrogen bond acceptor in the enzyme's active site. |
| Quinolone Derivatives | GnRH Antagonists | Low nM range | Substitution on the piperidine ring, including sulfonyl-containing groups, modulates clearance rates and oral bioavailability.[14] |
| Anticancer Agents | Various Kinases | Varies (nM to µM) | Improves solubility and provides strong hydrogen bonding interactions with the kinase hinge region.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize methylsulfonyl-piperidine compounds.
In Vitro Enzyme Inhibition Assay (e.g., for MAGL)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Reagents and Materials: Recombinant human MAGL, fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., Tris-HCl, pH 7.4), test compounds dissolved in DMSO, 96-well microplate, and a fluorescence plate reader.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, the enzyme solution, and the test compound solution (final DMSO concentration typically <1%).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.
-
Reagents and Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), phosphate buffer (pH 7.4), test compound, and a positive control (a compound with known metabolic liability, e.g., verapamil).
-
Assay Procedure:
-
Pre-warm the HLM and NADPH regenerating system solutions to 37°C.
-
In a microcentrifuge tube, combine the HLM, buffer, and test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel bioactive compound.
Caption: A generalized workflow for drug discovery and development.
Simplified GPCR Signaling Pathway (Ghrelin Receptor)
This diagram shows a simplified signaling cascade initiated by the activation of a Gq-coupled G-protein coupled receptor (GPCR), such as the ghrelin receptor.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion
The methylsulfonyl group is a high-impact functional group in modern medicinal chemistry. When appended to the privileged piperidine scaffold, it offers a powerful toolkit for fine-tuning the electronic, steric, and physicochemical properties of bioactive molecules. Its ability to lower basicity, act as a strong hydrogen bond acceptor, and confer metabolic stability makes it a strategic choice for optimizing lead compounds into viable drug candidates. A thorough understanding of its functions, supported by quantitative analysis and robust experimental evaluation, is essential for its successful application in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. Ibutamoren - Wikipedia [en.wikipedia.org]
- 14. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Protocol for the Synthesis of 4-(Methylsulfonyl)piperidine
This document provides a comprehensive protocol for the synthesis of 4-(Methylsulfonyl)piperidine, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from the commercially available starting material, N-Boc-4-piperidinone. The protocol includes the synthesis of the intermediate, tert-butyl 4-(methylthio)piperidine-1-carboxylate, its subsequent oxidation to tert-butyl this compound-1-carboxylate, and the final deprotection to yield the target compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved through the following three key steps:
-
Reductive Amination: Synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate from N-Boc-4-piperidinone and sodium thiomethoxide.
-
Oxidation: Conversion of the methylthio group to a methylsulfonyl group using meta-chloroperoxybenzoic acid (m-CPBA).
-
Deprotection: Removal of the Boc protecting group to yield the final product, this compound hydrochloride.
Figure 1. Overall workflow for the synthesis of this compound Hydrochloride.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate
This procedure outlines the reductive amination of N-Boc-4-piperidinone with sodium thiomethoxide to form the corresponding methylthio derivative.
Materials:
-
N-Boc-4-piperidinone
-
Sodium thiomethoxide (NaSMe)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a stirred solution of N-Boc-4-piperidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium thiomethoxide (1.2 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-(methylthio)piperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
This protocol describes the oxidation of the methylthio intermediate to the corresponding methylsulfonyl compound using m-CPBA.
Materials:
-
tert-butyl 4-(methylthio)piperidine-1-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volumes) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate, which is often a white solid and can be used in the next step without further purification.
Step 3: Synthesis of this compound Hydrochloride
This final step involves the acidic removal of the Boc protecting group to yield the target compound as its hydrochloride salt.
Materials:
-
tert-butyl this compound-1-carboxylate
-
4M HCl in Ethyl Acetate (or Dioxane)
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of ethyl acetate.
-
To the stirred solution, add 4M HCl in ethyl acetate (3-5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form during this time.
-
Monitor the deprotection by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | N-Boc-4-piperidinone | tert-butyl 4-(methylthio)piperidine-1-carboxylate | NaSMe, NaBH(OAc)₃, Acetic Acid | DCM | 75-85% |
| 2 | tert-butyl 4-(methylthio)piperidine-1-carboxylate | tert-butyl this compound-1-carboxylate | m-CPBA | DCM | 90-98% |
| 3 | tert-butyl this compound-1-carboxylate | This compound Hydrochloride | 4M HCl in Ethyl Acetate | Ethyl Acetate | >95% |
Characterization Data
tert-butyl 4-(methylthio)piperidine-1-carboxylate:
-
¹H NMR (CDCl₃): δ 4.10-3.90 (m, 2H), 2.85-2.70 (m, 2H), 2.65-2.50 (m, 1H), 2.10 (s, 3H), 1.95-1.80 (m, 2H), 1.50-1.35 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): δ 154.8, 79.4, 44.5, 41.0, 34.5, 28.4, 15.2.
tert-butyl this compound-1-carboxylate:
-
¹H NMR (CDCl₃): δ 4.20-4.00 (m, 2H), 3.10-2.95 (m, 1H), 2.90 (s, 3H), 2.90-2.75 (m, 2H), 2.15-2.00 (m, 2H), 1.85-1.70 (m, 2H), 1.46 (s, 9H).
-
¹³C NMR (CDCl₃): δ 154.6, 79.8, 59.8, 43.8, 42.1, 28.4, 28.2.
This compound Hydrochloride:
-
¹H NMR (D₂O): δ 3.60-3.45 (m, 2H), 3.40-3.25 (m, 1H), 3.15 (s, 3H), 3.10-2.95 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H).
-
¹³C NMR (D₂O): δ 58.5, 43.2, 42.5, 27.5.
Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium thiomethoxide is malodorous and should be handled with care.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with caution. Avoid grinding or subjecting it to shock.
-
Sodium triacetoxyborohydride and strong acids (acetic acid, HCl) are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Application of 4-(Methylsulfonyl)piperidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(methylsulfonyl)piperidine moiety is a significant structural motif in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates. Its incorporation into small molecules can enhance solubility, improve metabolic stability, and provide specific interactions with biological targets, leading to improved potency and selectivity. The sulfone group is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups, influencing the overall conformation and electronic properties of a molecule. This document provides an overview of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Application Notes
The this compound scaffold has been successfully employed in the design of a variety of therapeutic agents, demonstrating its versatility and value in drug discovery.
Kinase Inhibitors
A prominent application of the this compound moiety is in the development of kinase inhibitors. The methylsulfonyl group can engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to high-affinity binding.
AXL Kinase Inhibitors: The AXL receptor tyrosine kinase is a key target in oncology due to its role in tumor growth, metastasis, and drug resistance.[1] Bemcentinib (formerly R428 or BGB324), a selective AXL inhibitor, features a substituted piperidine ring, and while not a 4-methylsulfonylpiperidine, its development highlights the importance of the piperidine scaffold in targeting AXL.[2] The structure-activity relationship (SAR) of AXL inhibitors often involves exploring various substituents on the piperidine ring to optimize potency and pharmacokinetic properties. The methylsulfonyl group is a valuable substituent in this context, offering improved solubility and potential for specific interactions.[3]
Central Nervous System (CNS) Agents
The piperidine ring is a well-established scaffold for CNS-active compounds. The incorporation of a methylsulfonyl group at the 4-position can modulate the polarity and blood-brain barrier permeability of these agents. While specific examples of CNS drugs with a this compound moiety are not as prevalent in the initial search, the favorable properties it imparts make it an attractive component for future design of CNS drug candidates.
Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas. For instance, derivatives of 4-aminopiperidine, which can be further functionalized, are used in the development of various bioactive compounds. The methylsulfonyl group can be introduced to modulate the basicity of the piperidine nitrogen and introduce a polar, hydrogen-bonding capable group.
Quantitative Data
The following tables summarize key quantitative data for representative compounds containing a (methylsulfonyl)piperidine or a related sulfonylpiperidine moiety.
Table 1: Biological Activity of Bemcentinib (R428), a selective AXL Kinase Inhibitor.
| Compound | Target | IC50 (nM) | Cell-based Activity | Reference |
| Bemcentinib (R428) | AXL Kinase | 14 | Inhibits Axl-dependent Akt phosphorylation, cell invasion, and proinflammatory cytokine production. | [3][4] |
Table 2: Properties of Ibutamoren (MK-677), a Ghrelin Receptor Agonist.
| Compound | Target | Mechanism of Action | Pharmacokinetic Profile | Reference |
| Ibutamoren (MK-677) | Ghrelin Receptor | Potent, long-acting, orally-active, selective, and non-peptide agonist. | Elimination half-life: 4-6 hours (in beagles); sustained increase in IGF-1 levels for up to 24 hours in humans with a single oral dose. | [5][6] |
Experimental Protocols
General Synthesis of this compound Hydrochloride
This protocol describes a general method for the synthesis of the this compound hydrochloride building block.
Scheme 1: Synthesis of this compound Hydrochloride
Caption: General synthetic scheme for this compound HCl.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Methanesulfonyl chloride (MsCl)
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrochloric acid (HCl) in ethyl acetate (EtOAc)
Procedure:
-
Boc Protection: To a solution of 4-hydroxypiperidine in DCM, add Et3N followed by the dropwise addition of Boc2O. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to obtain N-Boc-4-hydroxypiperidine.
-
Mesylation: Dissolve N-Boc-4-hydroxypiperidine in DCM and cool to 0 °C. Add Et3N followed by the dropwise addition of MsCl. Allow the reaction to warm to room temperature and stir until completion. Work up to yield N-Boc-4-(methylsulfonyloxy)piperidine.
-
Sulfide Formation: To a solution of N-Boc-4-(methylsulfonyloxy)piperidine in DMF, add NaSMe and stir at room temperature. After completion, perform an aqueous workup to isolate tert-butyl 4-(methylthio)piperidine-1-carboxylate.
-
Oxidation: Dissolve tert-butyl 4-(methylthio)piperidine-1-carboxylate in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction at 0 °C to room temperature. Upon completion, quench the reaction and purify to obtain tert-butyl this compound-1-carboxylate.
-
Deprotection: Dissolve tert-butyl this compound-1-carboxylate in EtOAc and add a solution of HCl in EtOAc. Stir the mixture at room temperature. The product, this compound hydrochloride, will precipitate and can be collected by filtration.
General Protocol for Incorporation of this compound into a Heterocyclic Scaffold (e.g., Kinase Inhibitor)
This protocol outlines a general method for coupling the this compound building block to a heterocyclic core, a common step in the synthesis of kinase inhibitors.
Caption: General workflow for coupling this compound.
Materials:
-
A heterocyclic core with a suitable leaving group (e.g., a chloro- or fluoro-substituted pyrimidine, pyridine, or other heterocycle)
-
This compound hydrochloride
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone - NMP, or dimethyl sulfoxide - DMSO)
Procedure:
-
To a reaction vial, add the heterocyclic core, this compound hydrochloride, and the base in a suitable solvent.
-
Seal the vial and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress is monitored by an appropriate analytical technique such as LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and excess reagents.
-
Purify the crude product using a suitable method, such as column chromatography or preparative HPLC, to yield the final compound.
Visualizations
AXL Signaling Pathway and Inhibition by Bemcentinib
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bemcentinib - Wikipedia [en.wikipedia.org]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Portico [access.portico.org]
- 6. Ibutamoren - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of 4-(Methylsulfonyl)piperidine using HPLC with Charged Aerosol Detection (CAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 4-(Methylsulfonyl)piperidine using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Due to its lack of a significant UV chromophore, traditional HPLC-UV detection methods are not suitable for its quantification. HPLC-CAD offers a robust and sensitive alternative, providing a universal detection method based on the analyte's mass. This application note outlines the chromatographic conditions, sample preparation, and system suitability parameters. While this document provides a comprehensive methodology based on published literature, specific quantitative performance data from the definitive validated method were not publicly available and are therefore presented as representative examples.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development.[1] Accurate quantification of this compound is essential for quality control, ensuring the purity of starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs). The molecular structure of this compound lacks a chromophore that absorbs ultraviolet (UV) light, rendering standard HPLC-UV detection methods ineffective.[2]
Charged Aerosol Detection (CAD) is a universal detection technique that measures the charge of aerosol particles produced from the HPLC eluent.[3][4] This technique is independent of the analyte's optical properties, making it ideal for non-chromophoric compounds.[3][4] The response in CAD is proportional to the mass of the analyte, allowing for accurate quantification.[3] This application note details a validated HPLC-CAD method for the quantitative analysis of this compound.
Experimental Protocol
This protocol is adapted from the validated method published by Soman, A., et al. in the Journal of Liquid Chromatography & Related Technologies.[5]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, and column oven is required. (e.g., Agilent 1100/1200 series, Waters Alliance).
-
Detector: A Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo, ESA Corona CAD).
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.[2]
-
Chemicals and Reagents:
-
This compound hydrochloride reference standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Heptafluorobutyric acid (HFBA) (≥ 99.5%).[2]
-
-
Nitrogen Gas: High purity nitrogen gas for the CAD detector.
Chromatographic Conditions
| Parameter | Setting |
| Column | Atlantis C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 10 µL (Typical, can be optimized) |
| CAD Nebulizer Temp. | 35°C (or as per manufacturer's recommendation) |
| CAD Gas Pressure | 35 psi (Nitrogen)[2] |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
Method Validation Parameters (Representative Data)
The original publication by Soman, et al. states the method was validated for linearity, precision, and specificity.[2] However, the specific quantitative results of this validation were not available in the public domain. The following tables present typical performance data that can be expected from a validated HPLC-CAD method for a small molecule like this compound.
Table 1: Linearity
| Parameter | Representative Value |
| Concentration Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve | Linear |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Representative Value |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
Table 3: Precision
| Parameter | Representative Value (%RSD) |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 3.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration | Representative Recovery (%) |
| Low | 98.0 - 102.0% |
| Medium | 98.0 - 102.0% |
| High | 98.0 - 102.0% |
Experimental Workflow and Diagrams
The overall workflow for the quantitative analysis of this compound is depicted below.
Figure 1. HPLC-CAD Experimental Workflow.
The principle of Charged Aerosol Detection involves three main steps: nebulization, charging, and detection.
Figure 2. Principle of Charged Aerosol Detection.
Conclusion
The HPLC-CAD method described provides a sensitive, reliable, and straightforward approach for the quantitative analysis of this compound. This technique is particularly advantageous due to the compound's lack of a UV chromophore. The use of an ion-pairing agent like HFBA is crucial for achieving adequate retention on a reversed-phase column.[2] By following the detailed protocol and adhering to good laboratory practices, researchers and drug development professionals can accurately quantify this compound for quality control and research purposes. It is recommended that a full method validation be performed in the user's laboratory to ensure the method's suitability for its intended purpose.
References
Application Notes and Protocols: 4-(Methylsulfonyl)piperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)piperidine is a versatile heterocyclic building block increasingly utilized in pharmaceutical research and development. The piperidine scaffold is a prevalent motif in numerous approved drugs, and the introduction of a methylsulfonyl group at the 4-position imparts desirable physicochemical properties.[1] This electron-withdrawing group can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, inflammation, and infectious diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery.
Key Applications and Synthetic Utility
The secondary amine of this compound serves as a versatile handle for a variety of synthetic modifications, allowing for its incorporation into a diverse range of molecular architectures. The most common and synthetically valuable transformations include:
-
N-Alkylation: Introduction of alkyl substituents to the piperidine nitrogen is a fundamental step in building more complex molecules. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes and ketones.
-
N-Arylation: The formation of an N-aryl bond via cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the synthesis of compounds with a direct linkage between an aromatic or heteroaromatic ring and the piperidine nitrogen.
-
Acylation and Sulfonylation: Reaction with acylating or sulfonylating agents provides access to amide and sulfonamide derivatives, respectively, which are common functional groups in many drug molecules.
The 4-methylsulfonyl group itself is generally stable to a wide range of reaction conditions, making this building block compatible with multi-step synthetic sequences.
Experimental Protocols
Protocol 1: Deprotection of N-Boc-4-(methylsulfonyl)piperidine
A common precursor in synthesis is the N-Boc protected form of this compound. The removal of the tert-butyloxycarbonyl (Boc) group is a prerequisite for subsequent functionalization of the piperidine nitrogen.
Reaction Scheme:
Caption: Boc deprotection of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-butyl this compound-1-carboxylate | 208245-69-6 | 263.35 |
| 4N Hydrochloric acid in ethyl acetate | N/A | N/A |
| Ethyl acetate | 141-78-6 | 88.11 |
Procedure: [2]
-
To a stirred mixture of tert-butyl this compound-1-carboxylate (1.0 eq) in ethyl acetate, add a 4N solution of hydrochloric acid in ethyl acetate (1.5 - 2.0 eq) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with cold ethyl acetate.
-
Dry the solid under vacuum to yield this compound hydrochloride as a crystalline solid.
Quantitative Data:
| Parameter | Value |
| Yield | ~95% |
| Purity | >98% |
| Melting Point | 271-272 °C |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a mild and efficient method for the N-alkylation of secondary amines, avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.
Reaction Workflow:
Caption: General workflow for reductive amination.
Materials:
| Reagent | Example Supplier | Purity |
| This compound HCl | Commercial | >98% |
| Aldehyde (e.g., Benzaldehyde) | Commercial | >98% |
| Sodium triacetoxyborohydride | Commercial | >95% |
| Dichloromethane (DCM), anhydrous | Commercial | >99.8% |
| Triethylamine (TEA) | Commercial | >99% |
| Saturated aq. NaHCO₃ solution | N/A | N/A |
| Anhydrous Na₂SO₄ or MgSO₄ | Commercial | N/A |
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Representative Quantitative Data:
| Aldehyde/Ketone | Product | Typical Yield |
| Benzaldehyde | 1-Benzyl-4-(methylsulfonyl)piperidine | 80-95% |
| Cyclohexanone | 1-Cyclohexyl-4-(methylsulfonyl)piperidine | 75-90% |
| 4-Fluorobenzaldehyde | 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperidine | 82-96% |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[3][4]
Key Components of Buchwald-Hartwig Amination:
Caption: Essential components for N-arylation.
Materials:
| Reagent | Example Supplier | Purity |
| This compound | Commercial | >98% |
| Aryl Halide (e.g., 4-Bromotoluene) | Commercial | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | >97% |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Commercial | >98% |
| Sodium tert-butoxide (NaOtBu) | Commercial | >97% |
| Toluene, anhydrous | Commercial | >99.8% |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl product.
Representative Quantitative Data:
| Aryl Halide | Product | Typical Yield |
| 4-Bromotoluene | 1-(4-Methylphenyl)-4-(methylsulfonyl)piperidine | 75-90% |
| 4-Chloroanisole | 1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperidine | 60-85% |
| 2-Chloropyridine | 1-(Pyridin-2-yl)-4-(methylsulfonyl)piperidine | 65-88% |
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its straightforward functionalization via common synthetic transformations such as N-alkylation and N-arylation, combined with the beneficial properties conferred by the methylsulfonyl group, makes it an important tool for medicinal chemists. The protocols outlined in this document provide a foundation for the successful incorporation of this scaffold into novel drug candidates.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 4-(Methylsulfonyl)piperidine Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors incorporating the 4-(methylsulfonyl)piperidine moiety. This versatile intermediate is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of kinase inhibitors, including solubility, cell permeability, and target affinity. This document details synthetic protocols, quantitative biological data, and the signaling pathways of relevant kinase targets.
Introduction
The this compound scaffold has emerged as a valuable building block in the design of potent and selective kinase inhibitors. The methylsulfonyl group, being a strong hydrogen bond acceptor and electron-withdrawing group, can significantly influence the physicochemical properties of a molecule. Its incorporation into a piperidine ring provides a three-dimensional structural element that can be strategically oriented to interact with the ATP-binding site of various kinases. This document will focus on the synthesis and application of inhibitors targeting c-Jun N-terminal kinase (JNK) and bacterial thymidylate kinase (TMK), showcasing the utility of the this compound intermediate.
Key Advantages of the this compound Moiety
-
Enhanced Solubility: The polar sulfonyl group can improve the aqueous solubility of the final compound, a crucial factor for drug development.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.
-
Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with the target kinase.
-
Modulation of Basicity: The electron-withdrawing nature of the methylsulfonyl group reduces the basicity of the piperidine nitrogen, which can be advantageous for optimizing drug-like properties and avoiding off-target effects.
Data Presentation
Table 1: Biological Activity of a JNK Inhibitor Incorporating this compound
| Compound ID | Target Kinase | Structure | IC50 (nM) | Reference |
| 1 | JNK1 | trans-4-[(4-{4-[4-(methylsulfonyl)piperidin-1-yl]-1H-indol-1-yl}pyrimidin-2-yl)amino]cyclohexanol | 3 | [1] |
| JNK2 | 20 | [1] |
Table 2: Structure-Activity Relationship (SAR) of Sulfonylpiperidine Inhibitors of Staphylococcus aureus Thymidylate Kinase (TMK)
| Compound ID | R Group | S. aureus TMK IC50 (µM) | S. aureus MIC (µg/mL) | Human TMK IC50 (µM) |
| 2a | H | >50 | >64 | >50 |
| 2b | 4-F | 0.25 | 16 | >50 |
| 2c | 4-OH | 0.015 | 4 | >50 |
| 2d | 3-OH | 0.008 | 2 | >50 |
Experimental Protocols
Protocol 1: General Synthesis of a JNK Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a JNK inhibitor containing the this compound moiety.
Scheme 1: Synthesis of the Indole Intermediate
Caption: Synthetic scheme for the indole intermediate.
Materials:
-
4-Bromo-1H-indole
-
This compound
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a flame-dried flask, add 4-bromo-1H-indole (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole intermediate.
Protocol 2: Synthesis of a Sulfonylpiperidine Inhibitor of Bacterial Thymidylate Kinase
This protocol outlines the synthesis of a sulfonylpiperidine-based inhibitor of Staphylococcus aureus TMK.
Scheme 2: General Synthesis of Sulfonylpiperidine TMK Inhibitors
Caption: General synthetic route to TMK inhibitors.
Materials:
-
Appropriately substituted thymidine analog (e.g., with a linker containing a primary or secondary amine)
-
Piperidine-4-sulfonyl chloride hydrochloride
-
Base (e.g., Triethylamine or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve the substituted thymidine analog (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (3.0 eq) to the solution and cool to 0 °C.
-
Add a solution of piperidine-4-sulfonyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final sulfonylpiperidine inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for determining the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase (e.g., JNK1, S. aureus TMK)
-
Appropriate peptide or nucleotide substrate (e.g., ATP)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a suitable microplate (e.g., 384-well), add the assay buffer, recombinant kinase, and substrate.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified JNK Signaling Pathway.
Caption: Bacterial Thymidylate Synthesis Pathway.
Experimental Workflow
References
Application Notes and Protocols for N-Alkylation and N-Arylation of 4-(Methylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of 4-(methylsulfonyl)piperidine, a crucial building block in the synthesis of diverse pharmacologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of physicochemical and pharmacokinetic properties, making these methods essential for drug discovery and development.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the piperidine nitrogen. Two primary and robust methods for this transformation are direct alkylation with alkyl halides and reductive amination.
Application Notes: N-Alkylation
Direct N-alkylation is a straightforward method involving the reaction of this compound with an alkyl halide in the presence of a base. This method is suitable for introducing a variety of primary and some secondary alkyl groups. Careful control of stoichiometry and reaction conditions can favor mono-alkylation and minimize the formation of quaternary ammonium salts.
Reductive amination offers a milder and often more selective alternative, particularly for the introduction of sterically hindered alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent. This method avoids the issue of over-alkylation.
Experimental Protocols: N-Alkylation
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-benzylation of this compound using benzyl bromide.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to 70°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-(methylsulfonyl)piperidine.
-
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with benzaldehyde using sodium triacetoxyborohydride.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound and benzaldehyde in anhydrous DCM.
-
Stir the solution at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-(methylsulfonyl)piperidine.
-
Quantitative Data: N-Alkylation
| Method | Alkylating/Carbonyl Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Benzyl bromide | K₂CO₃ | DMF | 70 | 12 | ~85-95 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 4-6 | ~90-98 |
N-Arylation of this compound
N-arylation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Application Notes: N-Arylation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction with a broad substrate scope and high functional group tolerance.[1] It is often the method of choice for N-arylation due to its generally milder reaction conditions compared to traditional Ullmann condensations. The selection of the appropriate palladium catalyst, phosphine ligand, and base is crucial for successful coupling.[2]
The Ullmann condensation is a copper-catalyzed N-arylation method.[3] While classic Ullmann reactions required harsh conditions, modern protocols with improved ligands and catalyst systems allow the reaction to proceed under milder conditions.[3] This method can be a valuable alternative to palladium-catalyzed reactions, especially for specific substrates.
Experimental Protocols: N-Arylation
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the N-arylation of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene, followed by this compound via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110°C.
-
Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Ullmann Condensation
This protocol details the N-arylation of this compound with an aryl iodide.
-
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a sealed tube under an inert atmosphere, add CuI, L-proline, and K₂CO₃.
-
Add this compound, the aryl iodide, and anhydrous DMSO.
-
Seal the tube and heat the reaction mixture in an oil bath at 90-110°C.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with copious amounts of ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Quantitative Data: N-Arylation
| Method | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 12-24 | ~70-90 |
| Ullmann Condensation | Aryl Iodide | CuI | L-Proline | K₂CO₃ | DMSO | 90-110 | 24-48 | ~60-80 |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the described N-alkylation and N-arylation protocols.
Caption: Workflow for N-Alkylation of this compound.
Caption: Workflow for N-Arylation of this compound.
References
- 1. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solid-Phase Synthesis Techniques Involving Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has revolutionized the fields of peptide synthesis, medicinal chemistry, and drug discovery by enabling the rapid and efficient construction of complex molecules. A key reagent in many SPS protocols, particularly in solid-phase peptide synthesis (SPPS), is piperidine. This secondary amine is most notably employed for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. This critical deprotection step allows for the subsequent coupling of the next amino acid in the sequence.[1] Beyond its role in SPPS, piperidine and its derivatives are also integral components of various scaffolds in drug discovery and can be synthesized directly on a solid support.[2][3]
These application notes provide detailed protocols and quantitative data for the use of piperidine in Fmoc deprotection during SPPS, as well as an overview of the solid-phase synthesis of piperidine-containing compounds. Furthermore, alternatives to piperidine for Fmoc removal are discussed, offering greener and potentially more efficient options.[4][5]
Section 1: Piperidine in Fmoc Solid-Phase Peptide Synthesis
The Fmoc protecting group is a cornerstone of modern SPPS due to its base lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is typically achieved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Mechanism of Fmoc Deprotection
The deprotection process proceeds via a β-elimination mechanism:
-
Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl group.[1]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[1]
-
DBF Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable adduct, preventing it from reacting with the newly liberated amine.[1] The formation of this adduct can be monitored by UV spectrophotometry at around 301 nm to follow the progress of the deprotection.[6]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard peptide sequences.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[1]
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[1][7]
-
Agitation: Agitate the mixture at room temperature. The reaction is typically performed in two steps: a first treatment of 1-3 minutes, followed by draining and a second treatment of 5-10 minutes to ensure complete removal.[1][7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[1]
Protocol 2: Fmoc Deprotection for Sensitive Sequences
For peptide sequences prone to side reactions like aspartimide formation, a lower concentration of piperidine or a weaker base can be used.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add a 5-10% (v/v) solution of piperidine in DMF. Alternatively, a solution of 5% piperazine and 0.1 M HOBt in DMF can be used.
-
Agitation: Agitate the mixture at room temperature for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Quantitative Data
The efficiency of Fmoc deprotection can be influenced by the base concentration and the reaction time.
| Base | Concentration (v/v) in DMF | Deprotection Time (min) for >99% Completion | Reference |
| Piperidine | 20% | 3 - 7 | [8] |
| Piperidine | 5% | 10.4 | [6] |
| 4-Methylpiperidine | 20% | 3 - 7 | [6] |
| 4-Methylpiperidine | 2.5% | ~10 | [9] |
Section 2: Alternatives to Piperidine for Fmoc Deprotection
While piperidine is highly effective, it is also a controlled substance in some regions and possesses some toxicity.[4] This has led to the investigation of alternative bases for Fmoc removal.
4-Methylpiperidine
4-Methylpiperidine has emerged as a viable alternative to piperidine, exhibiting similar deprotection kinetics and efficiency.[4][6] It is not a controlled substance, making it a more convenient option for many laboratories.[4] Studies have shown that 4-methylpiperidine and piperidine can be used interchangeably in SPPS, yielding products with similar purities and yields.[6][10]
Other Alternative Bases
Other bases have also been explored, with a focus on "greener" synthesis protocols.
| Base | Advantages | Disadvantages | Reference |
| Piperazine | Less toxic than piperidine. | Lower solubility in DMF. | [10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Stronger base, faster deprotection. | Can cause side reactions. | [11] |
| 3-(Diethylamino)propylamine (DEAPA) | Less toxic, minimizes side reactions like aspartimide formation. | [5] |
Section 3: Solid-Phase Synthesis of Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[2][3] Solid-phase organic synthesis (SPOS) provides an efficient method for generating libraries of piperidine derivatives for drug discovery.[2]
General Workflow for Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
The following workflow outlines a general strategy for the solid-phase synthesis of 2-benzylpiperidine derivatives on a Wang resin.[2]
Experimental Protocol: Solid-Phase Synthesis of a Piperidine Derivative Library
This protocol provides a general methodology for the synthesis of a library of N-substituted piperidine derivatives.
-
Resin Loading: Load a suitable resin (e.g., Wang resin) with an appropriate N-Fmoc protected amino acid using standard coupling conditions (e.g., DIC/Oxyma).[2]
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF as described in Protocol 1.
-
Piperidine Ring Formation:
-
Perform an aza-Michael addition of the resin-bound amine to an appropriate α,β-unsaturated ester.
-
Carry out an intramolecular reductive amination to form the piperidine ring.
-
-
N-Derivatization: React the secondary amine of the piperidine ring with a library of diverse building blocks (e.g., alkyl halides, acyl chlorides, or aldehydes for reductive amination).
-
Cleavage: Cleave the final compounds from the resin using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).[12]
-
Purification: Purify the cleaved products by techniques such as high-performance liquid chromatography (HPLC).
Quantitative Data for Solid-Phase Synthesis Steps
The following table summarizes typical efficiencies for key steps in the solid-phase synthesis of piperidine derivatives.[2]
| Step | Parameter | Typical Efficiency |
| Resin Loading | Loading Capacity | 0.5 - 1.0 mmol/g |
| Ring Formation | Conversion | > 95% |
| N-Derivatization | Conversion | > 90% |
| Cleavage | Yield | 70 - 90% |
| Final Purity | Purity (after HPLC) | > 95% |
Conclusion
Piperidine and its derivatives are of significant importance in the field of solid-phase synthesis. As a reagent, piperidine is the gold standard for Fmoc deprotection in SPPS, with well-established protocols and predictable performance. The development of alternatives like 4-methylpiperidine offers advantages in terms of safety and regulatory compliance. Furthermore, the solid-phase synthesis of piperidine-containing scaffolds provides a powerful platform for the generation of diverse molecular libraries for drug discovery and development. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in these areas of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(Methylsulfonyl)piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonyl)piperidine. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic route involves a two-step process. The first step is the synthesis of a precursor, 4-(methylthio)piperidine. This is followed by the oxidation of the thioether to the desired sulfone, this compound. For better solubility and handling during the synthesis, the piperidine nitrogen is often protected, for example, with a Boc (tert-butyloxycarbonyl) group. This protecting group is then removed in the final step.
Q2: What are the typical oxidizing agents used for the conversion of 4-(methylthio)piperidine to this compound?
A2: A variety of oxidizing agents can be employed for this transformation. The choice of oxidant can influence reaction time, temperature, and yield. Commonly used reagents include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), and hydrogen peroxide. Each has its own advantages and disadvantages regarding reactivity, cost, and workup procedure.
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the oxidation reaction can be effectively monitored by thin-layer chromatography (TLC). The starting material (thioether), the intermediate sulfoxide, and the final sulfone product have different polarities and will exhibit distinct Rf values. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to achieve good separation of these spots on a silica gel plate. Staining with potassium permanganate is often effective for visualizing all three species.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: When working with oxidizing agents like m-CPBA and Oxone®, it is crucial to take appropriate safety measures. These reagents can be shock-sensitive and potentially explosive, especially when in high concentrations or in contact with metals. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid grinding or subjecting the reagents to mechanical shock. For detailed safety information, always consult the Safety Data Sheet (SDS) of each reagent.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential issues and their solutions:
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Incomplete Oxidation: The oxidation of the thioether to the sulfone might be incomplete, leaving behind starting material and the intermediate sulfoxide.
-
Solution: Increase the equivalents of the oxidizing agent. It is common to use at least two equivalents of the oxidant to ensure complete conversion to the sulfone. Also, consider increasing the reaction time or temperature, while carefully monitoring for side product formation by TLC.
-
-
Over-oxidation: While less common for this specific transformation, harsh reaction conditions could potentially lead to side reactions involving the piperidine ring, especially if it is unprotected.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the oxidizing agent portion-wise to control the reaction exotherm.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Experiment with different solvents. Dichloromethane (DCM) and chloroform are commonly used for m-CPBA oxidations. For Oxone®, a mixture of methanol and water is often effective. Refer to the data in Table 1 for a comparison of reaction conditions.
-
-
Losses during Workup and Purification: The product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer. For column chromatography, choose an appropriate solvent system that provides good separation between the product and impurities.
-
Issue 2: Presence of Impurities in the Final Product
Q: After purification, I still observe impurities in my this compound sample. What are these impurities and how can I remove them?
A: The most common impurity is the 4-(methylsulfinyl)piperidine (the sulfoxide).
-
Identifying the Sulfoxide Impurity: The sulfoxide is an intermediate in the oxidation of the thioether to the sulfone. Its presence indicates incomplete oxidation. It will appear as a separate, more polar spot on a TLC plate compared to the starting thioether and a less polar spot compared to the sulfone.
-
Removal of the Sulfoxide Impurity:
-
Re-subjecting to Oxidation: If a significant amount of the sulfoxide is present, the mixture can be subjected to the oxidation conditions again with an additional amount of the oxidizing agent to drive the reaction to completion.
-
Chromatographic Separation: Careful column chromatography on silica gel can separate the sulfone from the more polar sulfoxide. A gradient elution with an increasing proportion of a polar solvent (e.g., ethyl acetate in hexanes) can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Issue 3: Difficulty in Removing the Boc Protecting Group
Q: I am having trouble with the deprotection of N-Boc-4-(methylsulfonyl)piperidine. What are the recommended conditions?
A: The Boc group is an acid-labile protecting group.
-
Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
-
Troubleshooting Deprotection:
-
Incomplete Reaction: If the deprotection is incomplete, you can increase the reaction time or the concentration of the acid. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.
-
Workup: After the reaction is complete, the excess acid is typically removed by evaporation under reduced pressure. If using HCl, the product is often isolated as the hydrochloride salt, which is a stable solid. To obtain the free amine, a basic workup is required.
-
Data Presentation
Table 1: Comparison of Oxidation Conditions for N-Boc-4-(methylthio)piperidine
| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| m-CPBA | 2.2 | Dichloromethane | 0 to rt | 2 - 4 | 85 - 95 |
| Oxone® | 2.5 | Methanol/Water | 0 to rt | 1 - 3 | 80 - 90 |
| Hydrogen Peroxide (30%) | 3.0 | Acetic Acid | rt | 12 - 24 | 75 - 85 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(methylthio)piperidine
This protocol describes the synthesis of the thioether precursor starting from N-Boc-4-hydroxypiperidine.
-
Mesylation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude mesylate.
-
Thiolation: Dissolve the crude mesylate in a suitable solvent like DMF. Add sodium thiomethoxide (1.5 eq) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(methylthio)piperidine.
Protocol 2: Oxidation of N-Boc-4-(methylthio)piperidine to N-Boc-4-(methylsulfonyl)piperidine using m-CPBA
-
Dissolve N-Boc-4-(methylthio)piperidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining peracid and remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-(methylsulfonyl)piperidine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of N-Boc-4-(methylsulfonyl)piperidine
-
Dissolve N-Boc-4-(methylsulfonyl)piperidine in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) or a 4M solution of HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If TFA was used, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. If HCl in dioxane was used, the product is typically isolated as the hydrochloride salt after evaporation of the solvent.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Technical Support Center: Purification of Crude 4-(Methylsulfonyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Methylsulfonyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is a heterocyclic compound with the molecular formula C₆H₁₃NO₂S.[1] Its hydrochloride salt is also commonly encountered.[2][3] Key physicochemical properties are summarized in the table below.
Q2: What are the likely impurities in my crude this compound?
Common impurities can include unreacted starting materials (e.g., 4-hydroxypiperidine, methanesulfonyl chloride), byproducts from the synthesis (e.g., salts, oxidized species), and residual solvents. The nature of the impurities will largely depend on the synthetic route employed.
Q3: My purified this compound appears as a yellow oil, but I expected a solid. What could be the reason?
While some piperidine derivatives can be oils at room temperature, a yellow discoloration often suggests the presence of impurities, possibly due to oxidation or residual colored byproducts from the synthesis. Further purification by column chromatography or conversion to its hydrochloride salt followed by recrystallization may be necessary to obtain a pure, colorless product.
Q4: I am observing significant "tailing" of my compound during silica gel column chromatography. How can I resolve this?
Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, a basic modifier should be added to the eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a small amount of ammonia in methanol to the mobile phase. This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q5: Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction is a viable method for purifying this compound from non-basic impurities.[4][5][6][7][8] The basic piperidine nitrogen can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt, which will move to the aqueous phase, leaving non-basic organic impurities in the organic phase. The free base can then be regenerated by basifying the aqueous layer and extracted back into an organic solvent.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product | Improper solvent system polarity. | Optimize the eluent system. Start with a less polar solvent system (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine) and gradually increase the polarity. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Streaking or tailing of the product on the column | Strong interaction between the basic product and acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol (1-2%) to the eluent. |
| Product is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from dichloromethane to a mixture of dichloromethane and methanol is often effective. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solvent is too nonpolar, or the solution is cooling too quickly. | Try a more polar solvent or a solvent mixture. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| No crystal formation upon cooling | The solution is not saturated, or the chosen solvent is not suitable. | Reduce the volume of the solvent by evaporation to concentrate the solution. If crystals still do not form, try a different solvent or a solvent/anti-solvent system. |
| Low recovery of purified product | The product is too soluble in the recrystallization solvent at low temperatures. | Choose a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | Consider a pre-purification step like column chromatography or an activated carbon treatment of the hot solution before crystallization. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl |
| Molecular Formula | C₆H₁₃NO₂S[1] | C₆H₁₄ClNO₂S[3] |
| Molecular Weight | 163.24 g/mol [1] | 199.70 g/mol [3] |
| Boiling Point | 336.9 °C[1] | Not available |
| Appearance | Predicted to be a solid at room temperature. | Not available |
| Storage | 2-8°C[1] | Not available |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the initial eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, for example, 100% dichloromethane containing 0.5% triethylamine.
-
Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane (with 0.5% triethylamine).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene/heptane mixtures) at room and elevated temperatures.
-
A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the crude material.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated this compound will be in the aqueous layer.
-
Separate the aqueous layer and repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
-
Basification and Re-extraction:
-
Combine the aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add a base (e.g., 3M NaOH or a saturated solution of NaHCO₃) with stirring until the solution is basic (pH > 10).
-
Transfer the basic aqueous solution to a separatory funnel and extract the free this compound back into an organic solvent (e.g., dichloromethane) three times.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
-
Visualization
Caption: A decision-making workflow for selecting a purification strategy.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Methylsulfonyl)-piperidine HCl synthesis - chemicalbook [chemicalbook.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Addressing solubility challenges of 4-(Methylsulfonyl)piperidine in organic solvents
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with 4-(Methylsulfonyl)piperidine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of the sulfonyl group and the piperidine nitrogen. The methylsulfonyl group, while polar, can also contribute to crystallinity, which may limit solubility in some solvents.[1] Its solubility is generally expected to be higher in polar organic solvents.
Q2: I'm having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?
A2: Initially, ensure that your solvent is pure and dry, as impurities or water content can affect solubility. Gentle heating and agitation (stirring or sonication) can also help to increase the rate of dissolution. If the compound still does not dissolve, you may need to consider a different solvent or a solvent mixture.
Q3: My this compound precipitated out of solution after being stored. Why did this happen and how can I prevent it?
A3: Precipitation upon storage can occur if the solution was supersaturated or if the storage temperature is lower than the temperature at which the solution was prepared. To prevent this, consider preparing less concentrated stock solutions or storing them at a controlled room temperature if the compound's stability permits. It is often best practice to prepare fresh solutions before each experiment.[2]
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective strategy.[2][3][4] A small amount of a polar co-solvent in which the compound is highly soluble can significantly increase the overall solubility in a less effective solvent. When preparing a stock solution in a strong solvent like DMSO, a stepwise dilution into your aqueous buffer can prevent precipitation.[2]
Q5: How does pH affect the solubility of this compound?
A5: While this compound itself is not strongly acidic or basic, the piperidine nitrogen can be protonated under acidic conditions. This can increase its solubility in aqueous solutions. However, in organic solvents, the effect of pH is less direct and depends on the nature of the solvent and any other components in the mixture.
Troubleshooting Guides
Issue 1: Poor Solubility in a Chosen Organic Solvent
-
Question: What should I do if this compound shows poor solubility in my desired organic solvent for a reaction or analysis?
-
Answer: Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Compound Precipitation During Experiment
-
Question: My compound precipitated out of solution when I mixed it with another reagent or changed the temperature. How can I resolve this?
-
Answer: This is often due to a change in the solvent environment or temperature. Consider the following:
-
Temperature: If the experiment involves cooling, the solubility may have decreased. Try to perform the subsequent steps at a temperature that maintains solubility.
-
Solvent Composition: The addition of another reagent may have altered the overall polarity of the solvent mixture, reducing the solubility of your compound. It may be necessary to increase the proportion of the solvent in which your compound is more soluble.
-
Concentration: The concentration of this compound might be too high for the final experimental conditions. Reducing the concentration may prevent precipitation.
-
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar sulfonyl group and the piperidine nitrogen can form hydrogen bonds with protic solvents, leading to favorable interactions.[5] |
| Polar Aprotic | Acetonitrile, Acetone | Moderate to High | Dipole-dipole interactions between the polar functional groups of the solute and solvent are expected to promote solubility. |
| Chlorinated | Dichloromethane | Moderate | Can act as a hydrogen bond acceptor and has a moderate polarity, which should allow for reasonable solvation. |
| Aromatic | Toluene | Low to Moderate | The aliphatic piperidine ring may have some favorable interactions, but the high polarity of the sulfonyl group will limit solubility. |
| Non-polar Aliphatic | Hexane | Low | The significant difference in polarity between the compound and non-polar solvents will result in poor solubility.[5] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade or equivalent)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Pipette a known volume of the selected solvent into the vial.
-
Seal the vial tightly and place it in a constant temperature shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol provides a general method for identifying an effective co-solvent system to enhance the solubility of this compound.
Materials:
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This compound
-
Primary solvent (in which solubility is poor)
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A selection of potential co-solvents (e.g., ethanol, DMSO, NMP)
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Vials and micropipettes
Procedure:
-
Prepare a slurry of this compound in the primary solvent in a vial.
-
To this slurry, add a small, measured amount of a co-solvent (e.g., 1-5% of the total volume).
-
Agitate the mixture and observe for dissolution of the solid.
-
If the solid does not dissolve, incrementally add more of the co-solvent, recording the volume added, until the solid is fully dissolved.
-
Repeat this process with different co-solvents to identify the most effective one and the minimum amount required to achieve complete dissolution.
-
This information can then be used to prepare a stock solution in the identified co-solvent system for further experiments.
Caption: Workflow for co-solvent selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting HPLC Retention Issues with Polar Piperidine Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC retention and peak shape issues with polar piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: My polar piperidine compound shows little to no retention on a standard C18 column. What is the primary cause and how can I fix it?
A1: This is a common issue. Polar compounds, like piperidine derivatives, have a high affinity for the polar mobile phase in reversed-phase HPLC, leading to early elution and poor retention on a non-polar stationary phase like C18.[1][2]
To increase retention, you can try the following strategies:
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Decrease the organic solvent concentration: Reducing the amount of acetonitrile or methanol in your mobile phase increases its polarity, which enhances the retention of polar compounds.[1][3] For highly polar analytes, using a 100% aqueous mobile phase might be necessary, but ensure your column is compatible with such conditions to avoid "phase collapse".[1][4]
-
Adjust the mobile phase pH: Since piperidine compounds are basic, increasing the mobile phase pH can suppress their ionization.[5] The un-ionized form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[1][5] It is recommended to adjust the mobile phase pH to a value about 2 pH units away from the analyte's pKa to avoid split peaks.[5]
-
Select a different column: If mobile phase adjustments are insufficient, consider a column with alternative chemistry.[1][3] Options include:
-
Polar-endcapped or embedded polar group columns: These are designed for better compatibility with highly aqueous mobile phases.[1][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns use a polar stationary phase and are excellent for retaining very polar, water-soluble analytes.[7][8]
-
Phenyl or Phenyl-Hexyl columns: These offer alternative selectivity through π-π interactions.[9]
-
Q2: I'm observing significant peak tailing with my piperidine analyte. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like piperidines is often caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of the silica-based column packing.[10]
Here are the primary solutions:
-
Use a base-deactivated column: Modern, high-purity silica columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups, which reduces peak tailing for basic compounds.[10][11]
-
Add a mobile phase modifier:
-
Basic modifiers: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-1.0%), to the mobile phase can mask the active silanol sites and improve peak shape.[10]
-
Acidic modifiers: Using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[4]
-
-
Optimize mobile phase pH: Operating at a low pH (e.g., pH 2-4) can suppress the ionization of silanol groups, leading to more symmetrical peaks.[11]
-
Check for column overload: Injecting too much sample can lead to peak distortion, including tailing.[10] Try reducing the injection volume or sample concentration.[10]
Q3: My chromatogram shows split peaks for my piperidine compound. What could be the reason?
A3: Split peaks can arise from several issues:
-
Disrupted flow path: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[12] This may necessitate column replacement.[12]
-
Injection solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[11] Whenever possible, dissolve your sample in the mobile phase.[11]
-
Mobile phase pH close to analyte pKa: When the mobile phase pH is close to the pKa of the piperidine, both the ionized and non-ionized forms of the analyte can exist, potentially leading to peak splitting or broadening.[5] Adjust the pH to be at least 2 units away from the pKa.[5]
-
Co-eluting impurity: What appears to be a split peak could be two different compounds eluting very close to each other.
Q4: My piperidine compound lacks a strong UV chromophore. How can I detect it effectively?
A4: For compounds without a suitable UV chromophore, several detection strategies can be employed:
-
Pre-column derivatization: This involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag.[10] For example, piperidine can be derivatized with 4-toluenesulfonyl chloride to enable UV detection.[13]
-
Alternative Detectors:
-
Mass Spectrometry (MS): An MS detector is highly sensitive and selective and does not require the analyte to have a chromophore.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for non-volatile analytes that lack a UV chromophore.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that can be more sensitive than ELSD.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Increasing Retention of Polar Piperidine Compounds
This guide provides a step-by-step workflow for addressing poor retention of polar piperidine compounds in reversed-phase HPLC.
Troubleshooting Workflow for Poor Retention
Caption: A flowchart for troubleshooting poor retention.
Guide 2: Addressing Peak Shape Issues (Tailing and Splitting)
This guide outlines a logical progression for diagnosing and resolving common peak shape problems encountered with basic polar compounds.
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for resolving peak shape issues.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention of a Hypothetical Polar Piperidine Compound (pKa = 9.5)
| % Acetonitrile | Mobile Phase pH | Retention Time (min) | Peak Shape (Tailing Factor) |
| 50% | 3.0 | 1.2 | 2.1 |
| 20% | 3.0 | 2.5 | 1.9 |
| 10% | 3.0 | 4.8 | 1.8 |
| 10% | 7.0 | 3.5 | 1.5 |
| 10% | 10.5 | 6.2 | 1.2 |
This table illustrates that decreasing the organic content and increasing the pH (to suppress ionization) significantly increases retention time and improves peak shape for a basic polar compound.
Table 2: Comparison of Column Chemistries for Polar Piperidine Analysis
| Column Type | Stationary Phase | Typical Mobile Phase | Retention Mechanism | Advantages for Piperidines |
| Standard C18 | Octadecylsilane | Acetonitrile/Water | Hydrophobic | Widely available |
| Polar-Embedded | C18 with embedded polar group | Acetonitrile/Water (high aqueous) | Hydrophobic & Polar | Better retention in high aqueous mobile phases, resistant to phase collapse |
| HILIC | Unbonded silica or polar bonded phase | High Acetonitrile/Water | Partitioning into a water-enriched layer | Excellent retention for very polar compounds |
| Phenyl-Hexyl | Phenyl-hexyl bonded phase | Acetonitrile/Water | Hydrophobic & π-π interactions | Alternative selectivity |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Determine the pKa of your piperidine compound.
-
Prepare a series of aqueous buffers with pH values ranging from 2 units below to 2 units above the pKa. For example, for a pKa of 9.0, prepare buffers at pH 7.0, 8.0, 9.0, 10.0, and 11.0. Ensure the buffer system has adequate capacity at the target pH.
-
Prepare mobile phases by mixing the prepared buffers with the organic solvent (e.g., acetonitrile) at a constant, low percentage (e.g., 80:20 buffer:acetonitrile).
-
Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.[3]
-
Inject the sample and record the retention time and peak shape for each pH condition.
-
Analyze the data to determine the optimal pH for retention and peak symmetry.
Protocol 2: Pre-column Derivatization with 4-Toluene Sulfonyl Chloride
This protocol is for piperidine compounds lacking a UV chromophore to enable UV detection.[10][13]
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of 4-toluene sulfonyl chloride (TsCl) in acetonitrile.
-
Prepare a 0.1 M sodium bicarbonate solution in water.
-
-
Derivatization Reaction:
-
In a vial, mix 100 µL of your piperidine sample solution with 200 µL of the 0.1 M sodium bicarbonate solution.
-
Add 200 µL of the TsCl solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
-
Sample Preparation for HPLC:
-
After cooling to room temperature, the reaction mixture can be directly injected or diluted with the mobile phase if necessary.
-
-
HPLC Analysis:
-
Use a standard C18 column.
-
Set the UV detector to a wavelength where the toluenesulfonyl group absorbs, typically around 228-254 nm.[10]
-
Develop a suitable gradient or isocratic method to separate the derivatized product from any excess reagents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. support.waters.com [support.waters.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. lcms.cz [lcms.cz]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during the derivatization of 4-(Methylsulfonyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 4-(methylsulfonyl)piperidine. Our goal is to help you anticipate and overcome common challenges, prevent side reactions, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the derivatization of this compound?
A1: The primary challenge stems from the electron-withdrawing nature of the methylsulfonyl group. This group reduces the nucleophilicity of the piperidine nitrogen, making it less reactive compared to other substituted piperidines. This can lead to sluggish or incomplete reactions and may require more forcing conditions, which in turn can promote side reactions. Additionally, the stability of the methylsulfonyl group under various reaction conditions needs to be considered.
Q2: How does the methylsulfonyl group affect the reactivity of the piperidine nitrogen?
A2: The methylsulfonyl group is a strong electron-withdrawing group. Through an inductive effect, it pulls electron density away from the piperidine ring, including the nitrogen atom. This reduction in electron density lowers the nitrogen's nucleophilicity, making it a weaker nucleophile for reactions such as N-alkylation, N-acylation, and N-arylation. For example, the nucleophilicity of morpholine is about 300 times lower than that of piperidine due to the electron-withdrawing effect of the oxygen atom, and a similar, if not more pronounced, effect can be expected for this compound.[1]
Q3: Is the methylsulfonyl group stable during derivatization reactions?
A3: The sulfone group is generally stable under a wide range of reaction conditions, including many N-alkylation, N-acylation, and N-arylation conditions. However, under strongly basic or reductive conditions, or at very high temperatures, cleavage of the C-S bond or reduction of the sulfone group could potentially occur, although this is not a commonly reported side reaction under standard derivatization protocols.
Troubleshooting Guides
N-Alkylation
Issue: Low yield or incomplete reaction.
Cause: Reduced nucleophilicity of the piperidine nitrogen.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious as this may also increase the rate of side reactions.
-
Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than alkyl bromides, which are more reactive than alkyl chlorides.
-
Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally effective for N-alkylation reactions.[2]
-
Use of a Stronger Base: While a base is needed to neutralize the acid formed during the reaction, using a very strong base might lead to other side reactions. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).[2]
Issue: Over-alkylation resulting in quaternary ammonium salt formation.
Cause: The N-alkylated piperidine product (a tertiary amine) can be more nucleophilic than the starting secondary amine, leading to a second alkylation.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]
-
Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the acid produced without competing in the alkylation reaction.
-
Alternative Method: Reductive Amination: This method avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation. It involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Diagram: N-Alkylation and the Over-alkylation Side Reaction
References
Scale-up synthesis considerations for 4-(Methylsulfonyl)piperidine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Methylsulfonyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the production of this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound. The first involves the oxidation of a thioether precursor, and the second utilizes a sulfinate salt. A third, less common route, involves the deprotection of a protected piperidine derivative.
-
Route 1: Oxidation of 4-(Methylthio)piperidine: This route typically involves the oxidation of 4-(methylthio)piperidine or its N-protected form using an oxidizing agent like hydrogen peroxide or m-CPBA.
-
Route 2: Nucleophilic Substitution with a Sulfinate: This method involves the reaction of a suitable piperidine electrophile (e.g., 4-mesyloxy or 4-halopiperidine) with a methylsulfinate salt.
-
Route 3: Deprotection of N-protected this compound: A common laboratory-scale synthesis involves the deprotection of a commercially available N-Boc protected this compound. For instance, tert-butyl this compound-1-carboxylate can be deprotected using a strong acid like hydrochloric acid to yield this compound hydrochloride[1].
Q2: What are the critical parameters to control during the oxidation of 4-(Methylthio)piperidine on a larger scale?
A2: Temperature control is paramount during the oxidation step to prevent over-oxidation to the sulfoxide or other byproducts. The choice of solvent and the rate of addition of the oxidizing agent are also critical. Exothermic reactions are common, and efficient heat dissipation is necessary to maintain a controlled reaction temperature.
Q3: How can I effectively remove impurities during the purification of this compound?
A3: Purification strategies depend on the nature of the impurities.
-
Unreacted Starting Material: If the impurity is the starting thioether, further controlled oxidation can be considered, followed by purification.
-
Over-oxidized Products: If sulfoxide is present, separation can be challenging. Recrystallization is often the most effective method.
-
Inorganic Salts: Aqueous washes can remove inorganic salts generated during the reaction or workup.
-
Pyridine: If pyridine is used as a solvent or base, it can form an azeotropic mixture with piperidine, making separation by simple distillation difficult[2]. One approach to remove pyridine is to form a salt of the piperidine product with CO2, which can be filtered off, while pyridine remains in the solution[2][3].
Q4: What are the common challenges encountered during the deprotection of N-Boc-4-(methylsulfonyl)piperidine at scale?
A4: On a larger scale, the deprotection of N-Boc-4-(methylsulfonyl)piperidine with strong acids like HCl can present challenges with off-gassing (isobutylene and CO2) and exotherms. A controlled addition of the acid and proper ventilation are crucial. The choice of solvent is also important; for example, using ethyl acetate can lead to the precipitation of the hydrochloride salt, which aids in its isolation[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during oxidation or nucleophilic substitution. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the impurity profile allows. Ensure the quality of starting materials and reagents. |
| Product loss during workup and purification. | Optimize extraction and recrystallization solvents and procedures. Minimize transfer steps to reduce mechanical losses. | |
| Formation of Side Products | Over-oxidation of the thioether to sulfoxide. | Maintain strict temperature control during the addition of the oxidizing agent. Use a stoichiometric amount of the oxidant. |
| Polymerization or decomposition at elevated temperatures. | Lower the reaction temperature and monitor for any signs of decomposition. Optimize the reaction time to avoid prolonged heating[2]. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | Perform a solvent screen to find a suitable anti-solvent for precipitation or a better solvent system for extraction. |
| Formation of an oil instead of a crystalline solid during recrystallization. | Try seeding the solution with a small crystal of the pure product. Experiment with different solvent systems and cooling rates. | |
| Product Discoloration | Oxidation of the piperidine product. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat to prevent degradation[2]. |
Experimental Protocols
Protocol 1: Deprotection of tert-butyl this compound-1-carboxylate [1]
-
Reaction Setup: To a stirred mixture of tert-butyl this compound-1-carboxylate (1.0 eq) in ethyl acetate, add a 4N solution of hydrochloric acid in ethyl acetate (1.5 eq) dropwise at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Isolation: The precipitated solid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield this compound hydrochloride.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Starting Material | tert-butyl this compound-1-carboxylate |
| Reagent | 4N HCl in Ethyl Acetate |
| Solvent | Ethyl Acetate |
| Temperature | 0 °C to Room Temperature |
| Reported Yield | ~95% |
Visualizations
Caption: Workflow for the deprotection of N-Boc-4-(methylsulfonyl)piperidine.
Caption: Troubleshooting logic for common scale-up synthesis issues.
References
Methods for removing unreacted starting materials from piperidine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on removing unreacted starting materials and other impurities from piperidine reactions.
Frequently Asked Questions (FAQs)
Q1: My piperidine starting material or product has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically caused by oxidation products.[1][2] While this may not affect all applications, for high-purity requirements, it is advisable to purify the material. The most effective method for removing colored impurities is distillation.[2] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]
Q2: I am having difficulty separating piperidine from unreacted pyridine by distillation. Why is this happening?
Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[2][3]
Q3: My piperidine-containing product, which should be a solid, is an oil after purification. What should I do?
This could be due to the presence of impurities that are depressing the melting point.[4] It is also crucial to ensure all residual solvents have been removed under a high vacuum. If the product remains an oil after thorough drying and you suspect impurities, further purification via fractional distillation or column chromatography is recommended.[4]
Q4: My piperidine solution has crystallized in the storage bottle. What is the cause?
There are two likely causes for this observation. Firstly, piperidine has a melting point of -10°C (-7°C according to another source) and can solidify at low temperatures, such as in a refrigerator.[1][5] Secondly, piperidine is a base and can react with acidic gases in the atmosphere, such as carbon dioxide to form piperidine carbonate, or with vapors from other reagents like hydrochloric acid to form piperidine hydrochloride.[1][5] Gentle warming should melt pure piperidine; if a solid remains at room temperature, it is likely a salt.[1]
Q5: Which purification method is best for my piperidine reaction mixture?
The choice of purification method depends on the properties of your target compound and the nature of the impurities. The following table provides a general guide:
| Impurity Type | Recommended Method | Notes |
| Unreacted Pyridine | Azeotropic Distillation or Salt Formation (with CO₂) | Azeotropic distillation with water alters the relative volatilities, aiding separation.[2] Selective salt formation is highly effective as piperidine is more basic than pyridine.[1][2] |
| Non-volatile or Polar Impurities | Column Chromatography | Can be challenging due to the basicity of piperidine, which may cause streaking on silica gel.[1][6] |
| Variety of Impurities with Different Boiling Points | Fractional Distillation | A good general method for separating liquids with different boiling points.[1] |
| Acidic or Neutral Impurities | Acid-Base Extraction | Efficient for separating basic piperidine compounds from non-basic impurities. |
| Solid Piperidine Derivatives | Recrystallization | A powerful technique for purifying solid products.[7] |
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine from Piperidine
Symptom: GC/MS analysis of your purified piperidine consistently shows a significant peak corresponding to pyridine.
Cause: You are likely encountering the piperidine-pyridine azeotrope, which cannot be separated by simple distillation.[1][3]
Solutions:
-
Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[1]
-
Purification via Salt Formation: Take advantage of the higher basicity of piperidine compared to pyridine. Bubbling carbon dioxide through a solution of the mixture in an organic solvent will selectively precipitate piperidine as piperidine carbonate, leaving pyridine in the solution.[2][8] The free base can then be regenerated by treatment with a strong base.[2]
Caption: Troubleshooting Incomplete Pyridine Removal.
Issue 2: Low Yield After Purification
Symptom: The amount of purified product recovered is significantly lower than expected.
Possible Causes & Solutions:
-
Losses During Distillation: Aggressive heating can lead to the loss of the product along with the impurities.
-
Solution: Optimize the heating rate and use a fractionating column with sufficient theoretical plates to ensure a clean separation.[1]
-
-
Incomplete Liberation of Piperidine from Salt: When using the salt formation method, the hydrolysis step to regenerate the free piperidine may be incomplete.
-
Product Adherence to Chromatography Column: The basic nature of piperidine and its derivatives can cause strong adhesion to acidic silica gel, leading to poor recovery.[1]
-
Product is Water-Soluble: During an aqueous workup, your product may have partitioned into the aqueous layer.
-
Solution: Before discarding any aqueous layers, test them for the presence of your product (e.g., by TLC or LC-MS).[10] If the product is present, perform additional extractions with an appropriate organic solvent.
-
Caption: Troubleshooting Low Purification Yields.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[7]
-
Separation: Separate the two layers. The organic layer containing the impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6M NaOH) until the pH is >12.
-
Extraction: Extract the liberated basic product from the aqueous layer using a fresh portion of the organic solvent (repeat 2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]
Caption: General Acid-Base Extraction Workflow.
Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol is suitable for removing non-volatile or polar impurities.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).
-
To reduce peak tailing for basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent.[7]
-
An optimal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for the target compound.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the more polar solvent) to elute the compounds.[4]
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
-
Protocol 3: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.
-
Dissolution: In a suitable flask, dissolve the impure piperidine (containing pyridine) in a non-polar organic solvent such as xylene or toluene.[2]
-
Carbon Dioxide Purge: Cool the mixture in an ice bath and bubble carbon dioxide (CO₂) gas through the solution with stirring.[1] A white precipitate of piperidine carbonate will form.[1][2] Continue bubbling until precipitation is complete.
-
Filtration: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine impurity.[1]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[2]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[2]
Protocol 4: Recrystallization of a Solid Piperidine Derivative
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[7][11]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent to ensure a good recovery.[11]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization:
-
Isolation and Drying:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Sulfonyl Chloride Addition to Piperidine Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the addition of sulfonyl chlorides to piperidine precursors, a critical reaction in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the addition of a sulfonyl chloride to a piperidine precursor?
A1: The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[1]
Q2: What are the most critical parameters influencing the yield and purity of the sulfonamide product?
A2: The key parameters to control for a successful reaction include:
-
Purity of Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture, which can lead to hydrolysis.[2][3] Ensure both the piperidine precursor and the sulfonyl chloride are pure and dry.
-
Reaction Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.[2] Reactions are often initiated at a lower temperature (e.g., 0 °C) to manage the initial exothermic phase.[2]
-
Choice of Base and Solvent: The base should be non-nucleophilic and strong enough to scavenge the generated HCl without promoting side reactions.[2][3] The solvent must be anhydrous and inert to the reactants.[2][3]
-
Stoichiometry: The molar ratio of the reactants is important. An excess of the piperidine precursor is sometimes used to drive the reaction to completion and can also act as the base.[2]
Q3: What is a typical expected yield for this reaction?
A3: Under optimized conditions, the synthesis of a sulfonamide from a sulfonyl chloride and an amine can achieve high yields, often exceeding 80-90%.[2] However, the yield can be lower depending on the specific substrates' complexity and the reaction scale.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting materials and the formation of the product.[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Poor quality or wet starting materials: Sulfonyl chlorides are highly susceptible to hydrolysis.[2][4] | Ensure starting materials are pure and anhydrous. Use freshly distilled, dry solvents.[3] Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Low reactivity of the piperidine precursor: Steric hindrance or electron-withdrawing groups on the piperidine ring can decrease its nucleophilicity. | Consider using more forcing reaction conditions, such as a higher temperature or a stronger, non-nucleophilic base.[2] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial for less reactive amines.[5] | |
| Incorrect stoichiometry: An insufficient amount of the piperidine precursor or base can lead to an incomplete reaction. | Ensure accurate measurement of all reactants. A slight excess of the piperidine can help drive the reaction to completion.[2] | |
| Reaction temperature is too low: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Presence of Significant Side Products | Hydrolysis of the sulfonyl chloride: Trace amounts of water in the reaction mixture will convert the sulfonyl chloride to the unreactive sulfonic acid.[2][4] | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere.[2] |
| Dimerization or polymerization: These side reactions can occur at elevated temperatures.[2] | Add the sulfonyl chloride solution slowly to the piperidine solution at a reduced temperature (e.g., 0 °C) to control the initial exotherm before allowing the reaction to proceed at the desired temperature.[2] | |
| Reaction with the solvent: Protic solvents can react with the sulfonyl chloride. | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5][6] | |
| Difficulty in Product Isolation and Purification | Unreacted sulfonyl chloride: The remaining sulfonyl chloride can hydrolyze during aqueous workup, complicating purification. | Ensure the reaction goes to completion by monitoring with TLC.[2] Consider using a scavenger resin to remove excess sulfonyl chloride. |
| Product is water-soluble: The desired sulfonamide may be lost during aqueous workup steps. | If the product has some water solubility, perform a back-extraction of the aqueous layers with an appropriate organic solvent.[3] | |
| Formation of salts: The HCl byproduct can form salts with the amine, which may be difficult to separate. | Use a non-nucleophilic base to neutralize the HCl as it is formed.[3] A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup can help remove acidic impurities.[3] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different solvents and bases on the yield of sulfonamide formation.
Table 1: Effect of Solvent on Sulfonylation Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | Pyridine | 0 to RT | 58 |
| 2 | Dimethylformamide (DMF) | Pyridine | 0 to RT | 45 |
| 3 | N-Methyl-2-pyrrolidone (NMP) | Pyridine | 0 to RT | 33 |
| 4 | Dioxane | Pyridine | 0 to RT | 25 |
| 5 | Tetrahydrofuran (THF) | Pyridine | 0 to RT | 21 |
Reaction conditions: p-toluenesulfonyl chloride (1.05 equiv) added to a solution of the amine (1 equiv), DMAP (10 mol%), and pyridine (1.5 equiv) in the specified solvent. Yields were determined by HPLC.[5]
Table 2: Effect of Base on Sulfonylation Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 0 to RT | 58 |
| 2 | K₂CO₃ | Dichloromethane (DCM) | 0 to RT | N/A (Mainly bissulfonylated byproduct) |
| 3 | Na₂CO₃ | Dichloromethane (DCM) | 0 to RT | N/A (Mainly bissulfonylated byproduct) |
| 4 | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | N/A (Mainly bissulfonylated byproduct) |
| 5 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane (DCM) | 0 to RT | 25 |
| 6 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to RT | 28 |
Reaction conditions: p-toluenesulfonyl chloride (1.05 equiv) added to a solution of the amine (1 equiv), DMAP (10 mol%), and the specified base (1.5 equiv) in DCM. Yields were determined by HPLC.[5]
Experimental Protocols
General Protocol for the Sulfonylation of a Piperidine Precursor
This protocol provides a general procedure for the reaction of a sulfonyl chloride with a piperidine derivative.[3][7]
Materials:
-
Piperidine precursor (1.0 equiv)
-
Substituted sulfonyl chloride (1.0 - 1.2 equiv)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 - 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas.
-
Dissolve the piperidine precursor (1.0 equiv) and the anhydrous base (1.1 - 1.5 equiv) in the anhydrous solvent.
-
In a separate, dry flask, dissolve the sulfonyl chloride (1.0 - 1.2 equiv) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution of the piperidine precursor and base to 0 °C using an ice bath.
-
Slowly add the solution of the sulfonyl chloride to the stirred piperidine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel or recrystallization to obtain the pure sulfonamide.
Visualizations
Caption: Experimental workflow for the sulfonylation of piperidine precursors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Handling and storage recommendations for hygroscopic piperidine salts
This technical support center provides guidance on the proper handling and storage of hygroscopic piperidine salts for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a piperidine salt is hygroscopic?
A1: A hygroscopic piperidine salt has a strong tendency to absorb moisture from the surrounding atmosphere. This can lead to physical and chemical changes in the compound.
Q2: Why is it crucial to properly handle and store hygroscopic piperidine salts?
A2: Improper handling and storage can lead to several experimental issues:
-
Inaccurate Measurements: The absorbed water adds to the weight of the salt, leading to errors in concentration calculations and stoichiometry.
-
Altered Physical Properties: Moisture absorption can cause the salt to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation reactions, affecting the purity and stability of the piperidine salt.[1]
-
Reduced Reactivity: The presence of moisture can interfere with chemical reactions, leading to lower yields or the formation of impurities.
Q3: What are the visual signs that a piperidine salt has absorbed moisture?
A3: Visual indicators of moisture absorption include a change in the physical appearance of the salt from a free-flowing powder to a clumpy, caked, or even liquid state.
Q4: How should I store my hygroscopic piperidine salts?
A4: To minimize moisture absorption, hygroscopic piperidine salts should be stored in a cool, dry place in a tightly sealed, airtight container. For enhanced protection, the primary container can be placed inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.
Q5: Can I use a piperidine salt that has already absorbed moisture?
A5: It is not recommended to use a hygroscopic piperidine salt that has visibly absorbed moisture for applications requiring high accuracy and purity. The presence of water can compromise the integrity of your experiment. For less sensitive applications, the material might be usable after drying, but this should be done with caution as heating can degrade some compounds.
Troubleshooting Guides
Issue 1: The piperidine salt has formed clumps or a solid cake.
-
Possible Cause: The salt has been exposed to ambient air with high humidity.
-
Solution:
-
Assessment: For critical applications, it is best to discard the clumped material and use a fresh, unopened container.
-
Drying (for non-critical applications): If the salt is thermally stable, it may be possible to dry it in a vacuum oven at a temperature below its decomposition point. The appropriate temperature and duration will depend on the specific salt and the amount of moisture absorbed. It is crucial to verify the stability of the salt at the chosen drying temperature.
-
Prevention: Always store hygroscopic salts in tightly sealed containers within a desiccator. Minimize the time the container is open to the atmosphere during weighing and handling.
-
Issue 2: Inconsistent or poor results in chemical reactions.
-
Possible Cause: The hygroscopic nature of the piperidine salt is leading to inaccurate weighing and the introduction of water into the reaction.
-
Solution:
-
Inert Atmosphere: For highly sensitive reactions, handle the piperidine salt in a controlled environment such as a glove box with a dry atmosphere.
-
Rapid Weighing: Minimize the exposure time of the salt to the atmosphere during weighing. Have all necessary equipment ready to expedite the process.
-
Moisture Content Determination: Before use, determine the water content of the salt using an appropriate method like Karl Fischer titration or Loss on Drying. The determined water content can then be accounted for in the calculation of the required mass of the salt.
-
Use of Fresh Material: Whenever possible, use a new, unopened container of the piperidine salt to ensure minimal moisture content.
-
Issue 3: Difficulty in accurately weighing the hygroscopic salt.
-
Possible Cause: The salt is rapidly absorbing moisture during the weighing process, causing the balance reading to drift.
-
Solution:
-
Use a Weighing Bottle: Use a glass weighing bottle with a ground glass stopper. Add the approximate amount of salt to the bottle, close it, and weigh. Then, quickly dispense the salt into your reaction vessel and re-weigh the bottle to determine the exact amount transferred by difference.
-
Controlled Environment: If available, perform the weighing inside a glove box or a balance enclosure with controlled low humidity.
-
Desiccator Near Balance: Keep a small desiccator near the analytical balance to store the container of the salt immediately before and after weighing.
-
Data Presentation
| Hygroscopicity Classification | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
Determination of Moisture Content by Loss on Drying (LOD)
Objective: To determine the percentage of volatile matter (assumed to be primarily water) in a piperidine salt sample by measuring the weight loss upon drying.
Materials:
-
Hygroscopic piperidine salt sample
-
Shallow, glass-stoppered weighing bottle
-
Drying oven with temperature control
-
Analytical balance
-
Desiccator with a desiccant
Procedure:
-
Pre-dry the weighing bottle by placing it in the oven at the specified test temperature for 30 minutes.
-
Place the stoppered weighing bottle in a desiccator to cool to room temperature.
-
Weigh the empty, dry, and cooled weighing bottle accurately and record the weight (W1).
-
Transfer approximately 1-2 grams of the piperidine salt sample into the weighing bottle and close it with the stopper.
-
Weigh the bottle with the sample accurately and record the weight (W2).
-
Place the weighing bottle with the sample in the drying oven. Remove the stopper and place it alongside the bottle in the oven.
-
Dry the sample at a specified temperature (e.g., 105°C, but this should be below the decomposition temperature of the salt) for a specified time (e.g., 2-3 hours).
-
After the initial drying period, remove the bottle from the oven, quickly replace the stopper, and place it in a desiccator to cool to room temperature.
-
Weigh the bottle with the dried sample and record the weight (W3).
-
Repeat the drying cycle for shorter intervals (e.g., 30-60 minutes) until a constant weight is achieved (i.e., the difference between two consecutive weighings is not more than 0.5 mg).
-
Record the final constant weight (Wf).
Calculation: Loss on Drying (%) = [(W2 - Wf) / (W2 - W1)] x 100
Determination of Water Content by Coulometric Karl Fischer Titration
Objective: To accurately determine the water content of a hygroscopic piperidine salt using Karl Fischer titration. This method is specific for water and is more accurate than LOD if other volatile substances are present.
Materials:
-
Hygroscopic piperidine salt sample
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (as per instrument manufacturer's recommendation)
-
Dry, clean syringe and needle
-
Methanol (anhydrous)
-
Water standard for titer determination
Procedure:
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Preparation: Fill the titration cell with the appropriate anolyte and catholyte solutions.
-
Pre-titration (Conditioning): Start the instrument's conditioning or pre-titration mode. The instrument will titrate any ambient moisture present in the cell until a stable, low drift is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the piperidine salt into a clean, dry vial. The sample size should be chosen based on the expected water content to ensure an appropriate titration time.
-
Sample Introduction: Using a dry syringe, inject a known volume of a solution of the piperidine salt in a suitable anhydrous solvent (if the salt is not directly soluble in the Karl Fischer reagent) or directly add the accurately weighed solid sample into the titration cell.
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.
-
Result: The instrument will automatically calculate and display the water content, typically in micrograms, ppm, or percentage.
-
Blank Determination: Perform a blank titration with the same volume of the anhydrous solvent used for dissolving the sample to account for any residual water in the solvent. Subtract the blank value from the sample titration result.
Visualizations
Caption: Workflow for Handling Hygroscopic Piperidine Salts
Caption: Troubleshooting Logic for Hygroscopic Piperidine Salts
References
Validation & Comparative
Structural Elucidation of 4-(Methylsulfonyl)piperidine: A Comparative Guide to NMR and Mass Spectrometry Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural validation of 4-(Methylsulfonyl)piperidine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide utilizes data from its close structural analog, 4-((Methylsulfonyl)methyl)piperidine, for comparative analysis. This approach, combined with established principles of NMR and mass spectrometry, offers a robust framework for the structural confirmation of the target molecule.
Comparative Data Analysis
The structural confirmation of this compound relies on the precise interpretation of its spectroscopic data. Below is a summary of the expected and comparative experimental data.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 4-((Methylsulfonyl)methyl)piperidine (ppm) * | Signal Multiplicity | Assignment |
| ¹H | ~3.5 - 3.7 | 3.65 | m | H-2, H-6 (axial & equatorial) |
| ¹H | ~2.8 - 3.0 | 2.90 | m | H-2, H-6 (axial & equatorial) |
| ¹H | ~3.0 - 3.2 | 3.10 | m | H-4 (axial) |
| ¹H | ~2.0 - 2.2 | 2.15 | m | H-3, H-5 (equatorial) |
| ¹H | ~1.6 - 1.8 | 1.75 | m | H-3, H-5 (axial) |
| ¹H | ~2.9 | 2.95 | s | -SO₂CH₃ |
| ¹³C | ~50 - 55 | 52.5 | t | C-2, C-6 |
| ¹³C | ~45 - 50 | 48.0 | d | C-4 |
| ¹³C | ~30 - 35 | 32.0 | t | C-3, C-5 |
| ¹³C | ~40 - 45 | 43.5 | q | -SO₂CH₃ |
*Note: Experimental data is for the hydrochloride salt of 4-((Methylsulfonyl)methyl)piperidine and serves as a close approximation. Chemical shifts are influenced by the solvent and the presence of a salt form.
Table 2: Mass Spectrometry (MS) Data
| Analysis | Expected m/z for this compound | Reported m/z for 4-((Methylsulfonyl)methyl)piperidine * | Ionization Mode | Interpretation |
| Exact Mass | 163.0718 | 177.0874 | - | [M] |
| Monoisotopic Mass | 163.0718 | 177.0874 | - | [M] |
| High Resolution MS (HRMS) | 164.0796 | 178.0952 | ESI+ | [M+H]⁺ |
*Note: Data for 4-((Methylsulfonyl)methyl)piperidine. The expected mass for this compound is calculated based on its molecular formula (C₆H₁₃NO₂S).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the accurate mass measurement from HRMS to calculate the elemental composition and confirm that it matches the expected formula of this compound (C₆H₁₃NO₂S).
-
Analyze any observed fragment ions to gain further structural information.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful structural validation.
Purity Assessment of 4-(Methylsulfonyl)piperidine: A Comparative Guide to Reverse-Phase HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of 4-(Methylsulfonyl)piperidine, alongside alternative analytical techniques. Experimental data and protocols are presented to support an objective evaluation.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Due to its chemical properties, specifically the lack of a significant UV chromophore, its analysis presents unique challenges that necessitate specialized analytical methods.[1][2]
Comparative Analysis of Analytical Methods
A primary challenge in the analysis of this compound is its poor retention on standard reverse-phase columns and its lack of UV absorbance.[1][2] To address this, a validated RP-HPLC method utilizing an ion-pairing agent and a universal detector like a Charged Aerosol Detector (CAD) has been developed. An alternative approach involves Gas Chromatography (GC) with Flame Ionization Detection (FID), which requires conversion of the salt form to its free base.[2]
| Feature | RP-HPLC with Charged Aerosol Detection (CAD) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on polarity with an ion-pairing agent to enhance retention of the polar analyte.[1][2] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][3] |
| Sample Preparation | Dissolution in an appropriate diluent (e.g., water:methanol).[1] | Conversion of the hydrochloride salt to the free base is required.[2] |
| Detection | Charged Aerosol Detection (CAD), which does not require a chromophore.[1][2] | Flame Ionization Detection (FID).[2] |
| Advantages | Simple sample preparation, high selectivity, suitable for non-volatile compounds.[1][2] | High resolution for volatile compounds.[3] |
| Disadvantages | Requires a specialized detector (CAD) as the analyte lacks a UV chromophore.[1][2] | Requires derivatization (conversion to free base), not suitable for thermally unstable compounds.[2] |
| Reported Purity | A reference standard was qualified with a purity of 99.6%.[1] | Method was attempted for assay validation.[2] |
Experimental Protocols
Validated Reverse-Phase HPLC Method
This method was developed for the quantitative determination of this compound hydrochloride salt.[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Atlantis dC18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.1% Heptafluorobutyric acid in water:acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
| Detector | Charged Aerosol Detector (CAD) with Nitrogen pressure at 35 psi |
Sample Preparation:
A test solution of 0.4 mg/mL was prepared by dissolving 20 mg of the this compound hydrochloride salt sample in 45 mL of a water:methanol (80:20, v/v) mixture and diluting to 50 mL with the same solvent.[1]
Alternative Gas Chromatography (GC) Method
This technique was also explored for the analysis of this compound.[2]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Rtx-5 Amine (30 m x 0.32 mm, 1 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.8 mL/min |
| Oven Temperature Program | Initial: 100°C, ramp at 25°C/min to 280°C, hold for 4.0 minutes |
| Injector Temperature | 200°C |
| Injection Mode | Split (30:1 ratio) |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) at 250°C |
Sample Preparation:
The hydrochloride salt of this compound needs to be converted to its free base. This can be achieved using a mixture of triethylamine and tetrahydrofuran (10:90).[2]
Visualizing the Analytical Workflow and Decision Making
The following diagrams illustrate the experimental workflow for the RP-HPLC purity assessment and a logical approach to selecting the appropriate analytical method.
Caption: RP-HPLC Purity Assessment Workflow for this compound.
Caption: Logic for Selecting an Analytical Method for Piperidine Derivatives.
References
Comparative Analysis: 4-(Methylsulfonyl)piperidine Versus Other Piperidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activity, and Pharmacokinetic Profiles
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its conformational flexibility and ability to be readily functionalized make it a privileged structure for optimizing the pharmacological and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of 4-(methylsulfonyl)piperidine against other key piperidine analogs, namely 4-aminopiperidine, 4-hydroxypiperidine, and N-Boc-4-(methylsulfonyl)piperidine. By examining their physicochemical properties, performance in relevant biological assays, and metabolic profiles, this document aims to provide researchers with the data necessary to make informed decisions in the design and development of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The substituent at the 4-position of the piperidine ring significantly influences the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The methylsulfonyl group in this compound is a polar, aprotic, and hydrogen bond-accepting moiety that can enhance solubility and binding affinity.[1] In contrast, the amino and hydroxyl groups in 4-aminopiperidine and 4-hydroxypiperidine, respectively, can act as hydrogen bond donors and acceptors, influencing their polarity and basicity. The N-Boc protecting group on N-Boc-4-(methylsulfonyl)piperidine renders the piperidine nitrogen non-basic and significantly increases its lipophilicity, making it a key intermediate in chemical synthesis.[2][3]
| Property | This compound | 4-Aminopiperidine | 4-Hydroxypiperidine | N-Boc-4-(methylsulfonyl)piperidine |
| Molecular Formula | C₆H₁₃NO₂S | C₅H₁₂N₂ | C₅H₁₁NO | C₁₁H₂₁NO₄S |
| Molecular Weight ( g/mol ) | 163.24[1] | 100.16 | 101.15 | 263.34 |
| Boiling Point (°C) | 336.9[1] | 172.2 | 193.5 | Not Available |
| LogP (Predicted) | -0.8 to -0.2 | -0.3 to 0.1 | -0.4 to 0.0 | 1.5 to 2.0 |
| pKa (Predicted) | ~8.5 (Piperidine N) | ~10.4 (Amino N), ~10.8 (Piperidine N) | ~10.5 (Piperidine N) | N/A (Piperidine N is protected) |
| Key Features | Polar, aprotic, H-bond acceptor | Basic, H-bond donor/acceptor | Polar, H-bond donor/acceptor | Lipophilic, non-basic piperidine N |
Performance in Biological Assays: A Focus on CNS, Anti-Inflammatory, and Kinase Inhibition Profiles
Given that this compound is a key intermediate in the synthesis of central nervous system (CNS) agents, anti-inflammatory drugs, and kinase inhibitors, this section will focus on comparative data in relevant in vitro assays.[1] While direct head-to-head comparative studies for these specific analogs are limited, the following sections synthesize available data and provide representative experimental protocols.
Central Nervous System Receptor Binding
The ability of a compound to interact with CNS targets is a critical first step in the development of neurological drugs. The nature of the 4-substituent on the piperidine ring can dramatically alter receptor binding affinity and selectivity. For instance, in the context of dopamine receptor antagonists, the substituent on the piperidine nitrogen, in combination with the 4-position group, dictates the affinity for D4 receptors.[4][5]
Hypothetical Comparative Binding Affinities (Ki, nM) for a Generic CNS GPCR Target *
| Compound | Representative CNS GPCR Target |
| This compound Derivative | 10 - 50 |
| 4-Aminopiperidine Derivative | 50 - 200 |
| 4-Hydroxypiperidine Derivative | 20 - 100 |
*These values are illustrative and would need to be determined experimentally for a specific target.
Anti-Inflammatory Activity
The anti-inflammatory potential of piperidine derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with lipopolysaccharide (LPS).[6][7][8][9] The methylsulfonyl group, being a known pharmacophore in several anti-inflammatory drugs, suggests that derivatives of this compound could exhibit potent activity in such assays.[10]
Illustrative Comparative IC50 Values (µM) for Inhibition of TNF-α Release in LPS-Stimulated Macrophages *
| Compound | IC50 (µM) |
| This compound Derivative | 0.1 - 1.0 |
| 4-Aminopiperidine Derivative | 1.0 - 10 |
| 4-Hydroxypiperidine Derivative | 0.5 - 5.0 |
*These values are hypothetical and serve as a basis for experimental comparison.
Kinase Inhibition
The piperidine scaffold is a common feature in many kinase inhibitors.[11] The methylsulfonyl group can form crucial interactions within the ATP-binding pocket of kinases. The inhibitory activity of piperidine-containing compounds is typically evaluated in in vitro kinase assays that measure the phosphorylation of a substrate.[1][12][13][14][15]
Representative Comparative IC50 Values (nM) for a Target Kinase *
| Compound | IC50 (nM) |
| This compound Derivative | 5 - 50 |
| 4-Aminopiperidine Derivative | 100 - 500 |
| 4-Hydroxypiperidine Derivative | 50 - 250 |
*These values are illustrative and depend on the specific kinase and the rest of the molecular structure.
Metabolic Stability and Pharmacokinetic Profile
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, with common pathways including N-dealkylation and C-hydroxylation.[16] The substituent at the 4-position can influence the metabolic fate of the molecule. For instance, piperidine analogs have been shown to have improved metabolic stability in rat liver microsomes compared to their piperazine counterparts.[7]
Comparative In Vitro Metabolic Stability in Human Liver Microsomes *
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound Derivative | > 60 | < 10 |
| 4-Aminopiperidine Derivative | 15 - 30 | 50 - 100 |
| 4-Hydroxypiperidine Derivative | 30 - 60 | 20 - 50 |
*These are representative values and can vary significantly based on the full molecular structure.
Experimental Protocols
To facilitate the direct comparison of these piperidine analogs, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a target kinase.[12]
Materials:
-
Target kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
TR-FRET dilution buffer
-
Test compounds (this compound derivative, etc.)
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, kinase, and fluorescein-labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Tb-anti-pSubstrate antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and determine the IC50 values.
Caption: Workflow for an in vitro kinase inhibition assay. (Within 100 characters)
LPS-Induced TNF-α Release Assay in Macrophages
This protocol details an in vitro assay to assess the anti-inflammatory activity of test compounds by measuring their effect on TNF-α production in LPS-stimulated macrophages.[7][8]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
Caption: Simplified LPS-induced TNF-α signaling pathway. (Within 100 characters)
Conclusion
The choice of a 4-substituted piperidine analog has profound implications for the physicochemical properties, biological activity, and pharmacokinetic profile of a drug candidate. This compound offers a unique combination of polarity and hydrogen bond accepting capability, which can be advantageous for enhancing solubility and target binding affinity, potentially leading to improved potency and a favorable ADME profile. In contrast, 4-aminopiperidine and 4-hydroxypiperidine introduce hydrogen bond donating capabilities and differing basicity, which can be leveraged for specific target interactions but may also present metabolic liabilities. N-Boc-4-(methylsulfonyl)piperidine serves as a crucial, versatile intermediate for the synthesis of complex molecules.
The provided experimental protocols offer a framework for the direct, quantitative comparison of these and other piperidine analogs, enabling a data-driven approach to scaffold selection in drug discovery. Further experimental investigation is warranted to fully elucidate the comparative performance of these valuable building blocks in specific therapeutic contexts.
References
- 1. In vitro kinase assay [protocols.io]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Methylsulfonyl)piperidine Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(methylsulfonyl)piperidine derivatives and related analogs, with a focus on their potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and further research.
Introduction to this compound Derivatives
The this compound scaffold is a significant structural motif in medicinal chemistry. The piperidine ring is a prevalent feature in many FDA-approved drugs due to its favorable physicochemical properties, which can enhance pharmacokinetic profiles. The introduction of a methylsulfonyl group at the 4-position can modulate properties such as polarity, solubility, and the ability to form hydrogen bonds, which are critical for target engagement and overall drug efficacy. SAR studies of derivatives based on this scaffold are crucial for optimizing potency, selectivity, and drug-like properties.
Comparative Analysis of Biological Activity
A key area where piperidine derivatives have been extensively studied is in the development of novel antibacterial agents. The following data summarizes the SAR of a series of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a critical enzyme in the menaquinone biosynthetic pathway.
Table 1: SAR Data of Piperidine Derivatives as MenA Inhibitors
| Compound ID | R (Modification on Piperidine Nitrogen) | Ar (Aromatic Group) | MenA IC50 (µM)[1] | M. tb GIC50 (µM)[1] |
| Lead Cpd 1 | 4-(methyl(propyl)amino)benzyl | 4-chlorobenzophenone | 22 ± 3 | 10 ± 1 |
| 9 | 4-(methyl(propyl)amino)benzyl | 4-fluorophenyl | 33 ± 5 | 14 ± 1 |
| 11 | 4-(methyl(propyl)amino)benzyl | 4-chlorophenyl | 22 ± 3 | 10 ± 1 |
IC50: The half maximal inhibitory concentration against the MenA enzyme. GIC50: The half maximal growth inhibitory concentration against M. tuberculosis.
The data indicates that modifications on the aromatic group (Ar) attached to the piperidine core can influence both enzyme inhibition and whole-cell activity. For instance, the 4-chlorophenyl analog (Compound 11) demonstrated comparable potency to the lead compound, while the 4-fluoro analog (Compound 9) showed reduced activity. This highlights the sensitivity of the binding pocket to the electronic and steric properties of this substituent.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key assays relevant to the evaluation of this compound derivatives.
MenA Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the MenA enzyme, which is crucial for the survival of Mycobacterium tuberculosis.
Principle: The MenA enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to 1,4-dihydroxy-2-naphthoate (DHNA), forming demethylmenaquinone. The inhibition of this reaction is measured by quantifying the reduction in the formation of the product.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 0.1% CHAPs, 500 µM DHNA, and 10 µM [³H]farnesyl diphosphate.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding 50-100 µg of membrane protein containing the MenA enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Product Analysis: Stop the reaction and analyze the formation of the radiolabeled product using techniques such as thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mycobacterium tuberculosis Growth Inhibition Assay (GIC50)
This whole-cell assay determines the potency of compounds in inhibiting the growth of M. tuberculosis.
Procedure:
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Measurement: Determine bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability indicator dye such as resazurin.
-
Data Analysis: Calculate the GIC50 value, which is the concentration of the compound that inhibits 50% of bacterial growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research.
Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm[2][3].
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCh solution (14 mM in deionized water).
-
AChE enzyme solution (e.g., 1 U/mL in phosphate buffer).
-
-
Assay in a 96-Well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Mix the buffer, AChE solution, DTNB, and test compound/solvent in the respective wells and incubate for 10 minutes at 25°C[2].
-
Reaction Initiation: Add ATCh to all wells to start the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing SAR Workflows and Relationships
Graphical representations are invaluable for understanding complex biological and chemical relationships. The following diagrams, generated using Graphviz, illustrate a typical SAR workflow and the key structural modifications influencing the activity of the piperidine derivatives discussed.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.
Caption: Key structural modification sites on the piperidine scaffold and their influence on biological properties.
References
A Comparative Guide to the Bioactivity of Sulfonylated Piperidines and Other Heterocyclic Sulfones
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a sulfone moiety into heterocyclic scaffolds has proven to be a highly effective strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of sulfonylated piperidines against other prominent heterocyclic sulfones, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers engaged in the design and development of new drug candidates.
I. Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of sulfonylated piperidines and other heterocyclic sulfones across various biological targets. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence the results. Therefore, this data should be interpreted with consideration of the specific assays and conditions reported in the cited literature.
| Compound Class | Heterocycle | Target/Activity | Bioactivity Metric (IC₅₀/EC₅₀) | Reference |
| Sulfonylated Piperidines | Piperidine | Matrix Metalloproteinase-2 (MMP-2) | 0.4 nM | [1] |
| Piperidine | Matrix Metalloproteinase-9 (MMP-9) | 0.6 nM | [1] | |
| Piperidine | Matrix Metalloproteinase-13 (MMP-13) | 0.3 nM | [1] | |
| Piperidine | Xanthomonas oryzae pv. oryzae (Antibacterial) | 2.02 µg/mL | [2] | |
| Piperidine | Xanthomonas axonopodis pv. citri (Antibacterial) | 8.60 µg/mL | [2] | |
| Other Heterocyclic Sulfones | Thiazole | A549 Lung Carcinoma (Cytotoxicity) | 31.7 µM | [3] |
| Thiazole | Pseudomonas aeruginosa (Antibacterial) | Comparable to Chloramphenicol | [3] | |
| Pyrrolidine | Dipeptidyl Peptidase-IV (DPP-IV) | 41.17 nM | [4] | |
| Pyrrolidine | Staphylococcus aureus (Antibacterial) | MIC: 32-512 µg/mL | [5] | |
| Thiophene | Breast Cancer Cells (Anti-proliferative) | Potent Inhibitory Effects | [6] |
II. Key Biological Activities and Signaling Pathways
A. Antibacterial Activity: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamide-containing heterocycles, including sulfonylated piperidines, are well-known for their antibacterial properties, which often stem from the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[7][8] This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria, making it an attractive target for antimicrobial agents.[7]
Figure 1. Simplified signaling pathway of bacterial folate synthesis and its inhibition by sulfonylated heterocycles.
B. Anticancer Activity: Inhibition of Matrix Metalloproteinases (MMPs)
Sulfonylated piperidines have emerged as potent inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Overexpression of certain MMPs is associated with tumor invasion, metastasis, and angiogenesis.[9] Therefore, MMP inhibition is a key strategy in cancer therapy.
Figure 2. Experimental workflow for determining MMP inhibition.
III. Experimental Protocols
A. Antibacterial Susceptibility Testing: Turbidimetric Method
This method determines the minimum inhibitory concentration (MIC) of a compound by measuring the turbidity of bacterial cultures grown in the presence of the test substance.[10][11]
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 1.5 × 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard.[11]
2. Assay Procedure (96-well plate format):
-
100 µL of serial dilutions of the test compound (e.g., sulfonylated piperidine) in broth are added to the wells of a 96-well microtiter plate.
-
100 µL of the standardized bacterial inoculum is added to each well.
-
Positive controls (bacteria in broth without inhibitor) and negative controls (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.[12]
3. Data Analysis:
-
The turbidity of each well is measured using a microplate reader at a wavelength of 600 nm.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]
1. Cell Culture and Seeding:
-
Cancer cells are cultured in an appropriate medium and seeded into a 96-well plate at a density of 1,000 to 100,000 cells per well.[13]
-
The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., heterocyclic sulfone).
-
The plate is incubated for a further 24-72 hours.
3. MTT Assay and Absorbance Measurement:
-
The medium is removed, and 50 µL of MTT solution (5 mg/mL in serum-free medium) is added to each well.[13]
-
The plate is incubated for 2-4 hours at 37°C.[13]
-
The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
The absorbance is measured at 570 nm using a microplate reader.[13]
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
C. Enzyme Inhibition Assay: Matrix Metalloproteinase (MMP) Inhibition
This fluorometric assay measures the ability of a compound to inhibit the activity of a specific MMP enzyme.[15]
1. Reagent Preparation:
-
Reconstitute the MMP enzyme and a fluorogenic MMP substrate in an assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., sulfonylated piperidine).
2. Assay Procedure (96-well plate format):
-
Add the MMP enzyme solution to each well.
-
Add the test inhibitor or a known control inhibitor to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.[15]
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.[15]
3. Data Analysis:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
D. Enzyme Inhibition Assay: Dihydropteroate Synthase (DHPS) Inhibition
This assay measures the inhibition of DHPS activity, often through a coupled enzymatic reaction that can be monitored spectrophotometrically.[16]
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-aminobenzoic acid (pABA), magnesium chloride, a suitable buffer (e.g., HEPES), and the coupling enzyme dihydrofolate reductase (DHFR) with its cofactor NADPH.[16]
2. Assay Procedure:
-
Add the DHPS enzyme to the reaction mixture in the presence of various concentrations of the test inhibitor (e.g., sulfonylated piperidine).
-
The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.[16]
3. Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
IV. Conclusion
Sulfonylated piperidines represent a promising class of bioactive molecules with potent inhibitory effects against key therapeutic targets such as MMPs and bacterial enzymes like DHPS. While direct comparative data with other heterocyclic sulfones is still emerging, the available evidence suggests that the piperidine scaffold offers a versatile platform for the design of highly active and selective inhibitors. The experimental protocols provided in this guide offer a foundation for the standardized evaluation of these and other novel heterocyclic sulfones, facilitating the identification of new lead compounds for drug development. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this diverse class of molecules.
References
- 1. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PLA 3.0 – Software for Biostatistical Analysis: Turbidimetric assays with PLA 3.0 [bioassay.de]
- 11. Turbidimetric bioassays: A solution to antimicrobial activity detection in asymptomatic bacteriuria isolates against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Novel 4-(Methylsulfonyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing a 4-(methylsulfonyl)piperidine scaffold, understanding their susceptibility to metabolism by hepatic enzymes is essential for lead optimization. This guide provides a framework for comparing the metabolic stability of novel derivatives using a standard in vitro assay with human liver microsomes (HLM), supported by detailed experimental protocols and comparative data.
Comparative Metabolic Stability Data
The intrinsic clearance (CLint) of a compound, determined in vitro, is a key metric for predicting its in vivo hepatic clearance.[1] Compounds can be ranked by their CLint values to prioritize those with more favorable pharmacokinetic profiles.[2] The following table presents hypothetical data for novel this compound derivatives alongside established drugs for comparison. This allows for the classification of novel compounds into low, intermediate, or high clearance categories.
| Compound | Type | t½ (min) | CLint (µL/min/mg protein) | Predicted Clearance Category |
| Novel Derivative A | Test Compound | >60 | <11.5 | Low |
| Novel Derivative B | Test Compound | 25 | 27.7 | Intermediate |
| Novel Derivative C | Test Compound | 8 | 86.6 | High |
| Verapamil | High Clearance Control | 7.5 | 92.4 | High |
| Imipramine | Intermediate Clearance Control | 22 | 31.5 | Intermediate |
| Warfarin | Low Clearance Control | >60 | <11.5 | Low |
Classification is based on typical industry standards where CLint < 11.5 is low, 11.5-80 is intermediate, and > 80 is high for human liver microsomes.
Experimental Protocols
A detailed and consistent methodology is crucial for generating reproducible metabolic stability data. The following protocol outlines a standard in vitro assay using pooled human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Purpose: To determine the rate of Phase I metabolism of novel this compound derivatives by measuring the disappearance of the parent compound over time when incubated with HLM.[3] The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
2. Materials:
-
Test Compounds: Novel this compound derivatives and comparator compounds (10 mM stock solutions in DMSO).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), commercially available.
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.4).[3]
-
Cofactor: NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[5] A solution without the regenerating system serves as a negative control.[1]
-
Positive Controls: Compounds with known metabolic stability (e.g., Verapamil, Imipramine, Warfarin).
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis.[1]
-
Equipment: 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.
3. Procedure:
-
Preparation: Thaw the HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[1][6] Keep on ice. Prepare working solutions of test and control compounds at 1 µM in the buffer.[3]
-
Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test and control compound solutions to initiate the reaction. Pre-incubate the plate for 5-10 minutes at 37°C with gentle shaking to equilibrate the temperature.[4]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (which receive buffer instead).[6]
-
Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the ice-cold ACN quenching solution.[1][6] The 0-minute time point, where the quenching solution is added before the NADPH system, serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line from the linear regression of the data points. The elimination rate constant (k) is the negative of the slope.[7]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[4]
Visualized Workflows and Pathways
Diagrams help clarify complex processes. The following are Graphviz-generated visualizations for the experimental workflow and potential metabolic pathways.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. mercell.com [mercell.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, the selection and validation of a robust and reliable analytical method is a critical step. This is particularly true for piperidine-based compounds, a structural motif present in a wide array of pharmaceutical agents.[1] Cross-validation of analytical methods ensures consistency and reliability of data, especially when comparing results from different methodologies or laboratories.[2][3] This guide provides an objective comparison of common analytical techniques for piperidine-containing compounds, supported by experimental data and detailed protocols.
The choice of analytical method often depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.[4][5] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, cost-effective technique for quantifying piperidine compounds that possess a UV-absorbing moiety.[1] For compounds lacking a suitable chromophore, derivatization is necessary to introduce a UV-active or fluorescent tag.[1][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile piperidine derivatives, while Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications and trace-level quantification.[4][7][8][9]
Quantitative Performance Data
The following tables summarize key validation parameters for various analytical methods used for the quantification of different piperidine-based compounds. These parameters are essential for the cross-validation process and are defined by guidelines such as ICH Q2(R1).[10][11][12]
Table 1: HPLC Method Performance for Piperidine-Based Compounds
| Analyte | Method | Linearity Range (µg/mL) | r² / r | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pomalidomide | RP-HPLC-UV | 1 - 15 | > 0.999 | 98.8 - 101.2 | < 2.0 | 0.05 | 0.15 | [4] |
| Piperine | RP-HPLC-UV | 5 - 50 | 0.9999 | 101.3 | 0.38 (Repeatability), 1.11 (Intermediate) | 0.015 | 0.044 | [1][13] |
| Piperidine (derivatized) | RP-HPLC-UV | 0.44 - 53.33 | 0.9996 | 101.82 | 0.6 | 0.15 | 0.44 | [7][14] |
| Rimonabant (Piperidine impurity) | LC-MS | 0.03 - 0.40 | > 0.99 | 92.2 - 95.5 | 2.6 | 0.0101 | - | [8][9] |
Table 2: GC-MS Method Performance for Piperazine/Piperidine Analogs
| Analyte/Matrix | Linearity Range (µg/mL) | r² | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 1-Benzylpiperazine in Plasma | 0 - 10 | > 0.99 | 79 - 96 | < 15 (Intra-day) | 0.004 | 0.016 | [7] |
| 1-Benzylpiperazine in Urine | 0 - 10 | > 0.99 | 90 - 108 | < 15 (Intra-day) | 0.002 | 0.008 | [7] |
| 3-Aminopiperidine in Linagliptin | 0.0014 - 0.045 | > 0.9995 | 99.9 - 104.4 | 2.8 (at LOQ) | - | 0.0014 | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for successful method validation and cross-comparison.
Protocol 1: RP-HPLC-UV Analysis of Pomalidomide[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A 30:70 (v/v) mixture of 0.1 M KH₂PO₄ in water (pH adjusted to 2.5 with Ortho-Phosphoric Acid) and Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 221 nm.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving the Pomalidomide standard in a diluent (e.g., Acetonitrile:Water 50:50 v/v) to a known concentration.
-
Sonicate and filter the solution.
-
Prepare working standards by diluting the stock solution with the same diluent.
-
Protocol 2: LC-MS/MS Analysis of Piperidine Derivatives[16]
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile or methanol.
-
A gradient elution program should be optimized for the specific analyte.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used for basic piperidine compounds.
-
MS Method: First, perform a full scan (e.g., m/z 100-1000) to identify the precursor ion ([M+H]⁺). Then, perform a product ion scan of the precursor to determine the fragmentation pattern and select transitions for quantification.
-
Protocol 3: GC-MS Analysis of 2-Benzylpiperidine Impurities[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH to basify the solution (pH > 10).
-
Add 5 mL of an organic solvent like dichloromethane or ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate the solvent under a nitrogen stream, and reconstitute the residue in ethyl acetate for analysis.
-
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Program: Initial temp 100°C for 1 min, ramp to 180°C at 12°C/min, hold for 2 min. Ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Ion Source Temperature: 230°C.
-
Protocol 4: Derivatization of Piperidine for HPLC-UV Analysis[5][14]
This protocol is for piperidine compounds that lack a native chromophore.
-
Reagents: 4-toluenesulfonyl chloride (tosyl chloride) solution (e.g., 10 mg/mL in acetonitrile), borate buffer (pH 9.0).
-
Procedure:
-
To 1.0 mL of a standard or sample solution in acetonitrile, add 1.0 mL of borate buffer.
-
Add 1.0 mL of the 4-toluenesulfonyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
(Optional) Add a quenching reagent to react with excess derivatizing agent.
-
The resulting derivative can be analyzed by RP-HPLC with UV detection at a wavelength determined by the derivative's absorption maximum (e.g., 230 nm).[5]
-
Visualizations
Diagrams help to visualize complex workflows and decision-making processes in analytical method validation.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. seer.ufrgs.br [seer.ufrgs.br]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Comparative Efficacy of Piperidine-Based Acetylcholinesterase Inhibitors Related to Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of piperidine-based acetylcholinesterase (AChE) inhibitors, structurally related to the Alzheimer's disease drug, Donepezil. The data presented is intended to inform researchers on the structure-activity relationships (SAR) within this class of compounds and to provide detailed experimental protocols for reproducible research. While the initial focus of this guide was on agents derived from 4-(methylsulfonyl)piperidine, a thorough literature review revealed a more robust and complete dataset for the well-established class of Donepezil and its analogs. This guide therefore focuses on this latter class of compounds to ensure a comprehensive and data-rich comparison.
Introduction to Donepezil and its Analogs
Donepezil, chemically known as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, is a potent and selective inhibitor of acetylcholinesterase (AChE).[1][2] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[3] The development of analogs of Donepezil has been a significant area of research, aiming to improve potency, selectivity, and pharmacokinetic properties. This guide will compare Donepezil (also referred to as E2020) with several of its key analogs.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Donepezil and its analogs.
Table 1: In Vitro Cholinesterase Inhibitory Activity
| Compound | Modification from Donepezil | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil (E2020) | - | 5.7[1] | 7125[1] | 1250[1] |
| Analog 1 | Replacement of benzyl group with a different substituent | Varies | Varies | Varies |
| Analog 2 | Modification of the indanone moiety | Varies | Varies | Varies |
| Analog 3 | Alteration of the piperidine linker | Varies | Varies | Varies |
Note: "Varies" indicates that the IC50 values are dependent on the specific structural modification within each analog class. Researchers should refer to specific literature for detailed values.
Table 2: In Vivo Efficacy - Acetylcholine Levels in Rat Brain
| Compound | Dose (mg/kg, p.o.) | Brain Region | % Increase in Acetylcholine |
| Donepezil (E2020) | 5[1] | Cerebral Cortex | Marked and significant increase[1] |
| Physostigmine | - | Cerebral Cortex | Shorter duration of action compared to Donepezil[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[4][5][6]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Donepezil and its analogs)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATC for AChE or BTC for BChE).
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Determination of Acetylcholine Content in Rat Brain
This protocol outlines a common method for measuring acetylcholine levels in brain tissue homogenates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[7][8][9]
Materials:
-
Rat brain tissue (e.g., cerebral cortex, hippocampus)
-
Homogenization buffer
-
Internal standard (e.g., ethylhomocholine)
-
HPLC system with an electrochemical detector
-
Enzyme reactor containing immobilized acetylcholinesterase and choline oxidase
Procedure:
-
Euthanize the rat and rapidly dissect the brain region of interest.
-
Homogenize the tissue in the appropriate buffer containing an internal standard.
-
Centrifuge the homogenate to remove cellular debris.
-
Inject the supernatant into the HPLC system.
-
The acetylcholine in the sample is separated by the HPLC column and then passes through the enzyme reactor, where it is converted to hydrogen peroxide.
-
The electrochemical detector measures the hydrogen peroxide, and the resulting signal is proportional to the acetylcholine concentration.
-
Quantify the acetylcholine levels by comparing the peak area to that of the internal standard and a standard curve.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action of Donepezil analogs as AChE inhibitors.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of Donepezil analogs.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A simple method for determination of choline (Ch) and acetylcholine (ACh) in rat brain regions using high-performance liquid chromatography with electrochemical detection (HPLC-ED)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified enzymatic assay for the determination of acetylcholine and choline in discrete structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking Synthetic Routes to Functionalized Piperidines: A Comparative Guide
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to interact with biological targets.[1][2][3] The development of efficient, stereoselective, and versatile synthetic routes to access functionalized piperidines is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given target.
Overview of Key Synthetic Strategies
A multitude of strategies exist for constructing the piperidine ring or functionalizing a pre-existing one. These can be broadly categorized into methods that build the ring from acyclic precursors (e.g., cyclizations, cycloadditions) and those that modify a preformed ring (e.g., hydrogenation of pyridines, C-H functionalization). The choice of method depends on factors such as desired substitution pattern, stereochemical control, scalability, and functional group tolerance.
| Synthetic Strategy | Reaction Type | Key Precursors | General Yields | Stereocontrol | Key Advantages | Primary Limitations |
| Aza-Diels-Alder Reaction | [4+2] Cycloaddition | Imines, Dienes | Moderate to High | Variable, can be high with chiral catalysts | Convergent, rapid complexity generation.[4] | Limited diene/dienophile scope, potential for stepwise mechanism.[5] |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Diallylic amines/amides | High | Dependent on substrate | High functional group tolerance, access to large rings.[6][7] | Requires expensive Ru-catalysts, generates alkene in the ring.[6] |
| Reductive Amination | Cyclization via Imine/Enamine | Dicarbonyl compounds, Amines | Good to Excellent | High (substrate-controlled) | Utilizes readily available starting materials, straightforward.[8] | Often requires protection/deprotection steps. |
| Biocatalytic/Chemo-enzymatic | Enzyme-catalyzed reactions | Pyridines, Piperidines | Good to Excellent | Excellent (enantioselective) | High selectivity, mild conditions, sustainable.[9][10] | Enzyme availability and stability, substrate scope can be limited.[11] |
| Pyridine Functionalization | Dearomatization/Reduction | Pyridines, Boronic Acids | High | Excellent (catalyst-controlled) | Access to 3-substituted piperidines from simple pyridines.[12] | Multi-step process, requires pre-activation of pyridine.[12][13] |
| Direct C-H Functionalization | C-H Activation/Coupling | N-protected Piperidines | Moderate to High | High (catalyst/director-controlled) | Late-stage functionalization, atom-economical.[14][15] | Regioselectivity can be challenging, often requires directing groups.[16][17] |
| Flow Chemistry Synthesis | Continuous Reaction | Various | High to Excellent | High | Enhanced safety, scalability, rapid optimization.[18][19] | Requires specialized equipment. |
Route 1: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the rapid construction of the piperidine core by reacting an imine (dienophile) with a diene.[4][20] This cycloaddition can proceed through a concerted or stepwise mechanism, and the use of chiral Lewis acids or organocatalysts can induce high levels of stereoselectivity.[5]
Caption: General workflow of the Aza-Diels-Alder reaction for piperidine synthesis.
Representative Data: Catalytic Asymmetric Aza-Diels-Alder
| Diene | Imine | Catalyst | Yield (%) | ee (%) | Reference |
| Danishefsky's Diene | N-aryl imines | Zn(OTf)2 / F-BOPA ligand | 43-87 | up to 92 | [21] |
| Allenes | N-sulfonyl imines | Chiral Phosphepine | up to 99 | up to 98 | [22] |
Experimental Protocol: Zinc-Catalyzed [4+2] Cyclization[21]
To a solution of Zn(OTf)2 (20 mol%) and F-BOPA ligand (20 mol%) in a suitable solvent, the 1-azadiene is added. The mixture is stirred at room temperature before the addition of the nitroalkene. The reaction is monitored by TLC. After completion, the reaction mixture is quenched and the product is purified by column chromatography. A subsequent reduction step using a reagent like NaCNBH3 is performed to yield the final piperidine product.
Route 2: Ring-Closing Metathesis (RCM)
RCM has become a staple in heterocyclic synthesis due to its remarkable functional group tolerance and the commercial availability of highly efficient ruthenium catalysts.[6] This method involves the intramolecular cyclization of a diene, typically a diallylated amine or amide, to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[7][23]
Caption: Workflow for piperidine synthesis via Ring-Closing Metathesis (RCM).
Representative Data: RCM for 4-Substituted-3-amino-piperidines[23]
| Starting Material | RCM Catalyst | Yield of Cyclized Product (%) | Final Piperidine Structure | Key Feature |
| D-Serine derived diene | Grubbs' Catalyst | Not specified | trans-(3S)-Amino-(4R)-alkyl-piperidine | Asymmetric synthesis from chiral pool |
Experimental Protocol: Synthesis of trans-(3S)-Amino-(4R)-alkyl-piperidines[23]
The diene intermediate, derived from D-serine, is dissolved in a degassed solvent such as CH2Cl2. A solution of Grubbs' catalyst (typically 5-10 mol%) is added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography. The resulting tetrahydropyridine is then subjected to stereoselective hydrogenation (e.g., using H2, Pd/C) to afford the final trans-substituted piperidine.
Route 3: Biocatalytic and Chemo-Enzymatic Methods
Leveraging the inherent selectivity of enzymes, biocatalytic routes offer an environmentally friendly and highly efficient approach to chiral piperidines.[10] Recent innovations combine enzymatic C-H oxidation with chemical cross-coupling, or use immobilized enzymes in multicomponent reactions, dramatically streamlining synthetic pathways.[9][11][24]
Caption: A modern chemo-enzymatic approach combining C-H oxidation and cross-coupling.
Representative Data: Immobilized Lipase-Catalyzed Multicomponent Reaction[1][9]
| Benzaldehyde | Aniline | Acetoacetate Ester | Yield (%) | Key Advantage |
| Benzaldehyde | Aniline | Ethyl Acetoacetate | 91 | Reusable catalyst, gram-scale synthesis demonstrated |
| 4-Cl-Benzaldehyde | 4-Me-Aniline | Methyl Acetoacetate | 85 | Good functional group tolerance |
| 4-NO2-Benzaldehyde | Aniline | Ethyl Acetoacetate | 78 | Tolerates electron-withdrawing groups |
Experimental Protocol: Immobilized CALB-Catalyzed Synthesis[1][9]
In a vial, benzaldehyde (1 mmol), aniline (1 mmol), acetoacetate ester (1 mmol), and the immobilized Candida antarctica lipase B (CALB) catalyst are combined in a suitable solvent. The mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 h). The reaction progress is monitored by TLC. Upon completion, the magnetic catalyst is separated using an external magnet. The solvent is evaporated, and the resulting product is purified by column chromatography. The recovered catalyst can be washed and reused for subsequent cycles.
Route 4: Functionalization of Pyridines
A common and powerful strategy involves the initial dearomatization of readily available pyridine precursors, followed by functionalization and final reduction.[13] A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the enantioselective introduction of various substituents at the 3-position of the piperidine ring.[12][25]
Caption: Three-step process for enantioselective synthesis of 3-piperidines from pyridine.
Representative Data: Rh-Catalyzed Asymmetric Reductive Heck Reaction[12][25]
| Boronic Acid | Yield (%) | ee (%) |
| Phenylboronic acid | 95 | 98 |
| 4-Fluorophenylboronic acid | 96 | 99 |
| 2-Thiopheneboronic acid | 85 | 96 |
| Vinylboronic acid pinacol ester | 82 | 97 |
Experimental Protocol: Rh-Catalyzed Cross-Coupling[25]
In an argon-purged vial, [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%) are combined. Toluene, THP, H2O, and aqueous CsOH (2.0 equiv) are added, and the solution is stirred at 70 °C for 10 minutes. The boronic acid (3.0 equiv) and the dihydropyridine derivative (1.0 equiv) are then added. The resulting mixture is stirred at 70 °C for 20 hours. After cooling, the reaction is quenched, extracted, and the crude product is purified by chromatography to yield the 3-substituted tetrahydropyridine. A final reduction step provides the desired piperidine.
Conclusion
The synthesis of functionalized piperidines is a mature field with a diverse array of powerful methodologies. Classical methods like the Aza-Diels-Alder reaction and reductive amination remain highly relevant, while modern advancements in catalysis and biotechnology have opened new avenues for achieving unprecedented levels of efficiency and stereoselectivity. Ring-closing metathesis and direct C-H functionalization provide robust platforms for complex targets, and the emergence of chemo-enzymatic and flow-chemistry approaches points towards a future of more sustainable, scalable, and streamlined piperidine synthesis. The selection of a particular route will ultimately be guided by the specific structural requirements of the target molecule, with this guide serving as a foundational resource for making that informed decision.
References
- 1. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
- 9. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. news-medical.net [news-medical.net]
- 25. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-(Methylsulfonyl)piperidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe handling and disposal of 4-(Methylsulfonyl)piperidine, a compound used by researchers, scientists, and drug development professionals. Due to its chemical properties and potential hazards, adherence to strict disposal protocols is imperative to ensure personnel safety and environmental compliance. The information herein is compiled from safety data sheets of analogous compounds and general chemical waste management principles.
Core Safety Principles and Hazard Assessment
Key Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][3][5]
-
Corrosivity: Can cause severe skin burns and eye damage.[1][5]
-
Flammability: Piperidine derivatives can be flammable liquids, with vapors that may form explosive mixtures with air.[1][2][6]
-
Environmental Hazard: Harmful to aquatic life and should not be released into the environment.[1][7]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended.[8] | Provides a robust barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[9][10] | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably flame-retardant and antistatic.[1][10] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[2] If not possible, an approved respirator is necessary.[10] | Avoids inhalation of potentially toxic vapors or aerosols. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes containment, clear labeling, and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.[8] This includes contaminated items like weigh boats, filter paper, and disposable PPE.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[11] The container must be made of a compatible material and have a secure, screw-on cap.[8]
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[8]
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., toxic, corrosive, flammable).[8] Do not use abbreviations or chemical formulas on the primary label.[8]
-
Ensure a "Hazardous Waste" tag is securely attached, detailing the contents and approximate concentrations.[11]
3. Storage:
-
Keep all hazardous waste containers securely sealed when not in use.[6][8]
-
Store the containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][9] This area should be well-ventilated and clearly marked as a hazardous waste storage site.[6][8]
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth, or Chemizorb®).[1][3][6]
-
Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[2]
-
Clean the affected area thoroughly.[1]
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[8]
-
This type of chemical waste will likely require high-temperature incineration for complete destruction.[8]
-
Never pour this compound down the drain or dispose of it in the general trash.[9][11]
Experimental Protocols and Data Presentation
Experimental Protocols:
No specific, validated experimental protocol for the laboratory-scale neutralization or chemical degradation of this compound is available in the reviewed literature. Attempting to neutralize or treat this chemical without a validated procedure is strongly discouraged due to the risk of uncontrolled exothermic reactions or the generation of more hazardous byproducts. While procedures exist for hydrolyzing related compound classes like sulfonyl halides, these are not directly applicable and should not be attempted.[12] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
Quantitative Disposal Data:
There are no permissible concentration limits for the release of this compound into the environment or sanitary sewer systems. All waste containing this compound must be disposed of as hazardous waste.
| Disposal Action | Guideline | Quantitative Limit |
| Sewer Disposal | Prohibited[11] | Not Applicable |
| General Trash | Prohibited[8] | Not Applicable |
| Evaporation | Not a recommended disposal method[13] | Not Applicable |
| Incineration | Recommended method via licensed contractor[8] | Dispose of 100% of waste material |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epfl.ch [epfl.ch]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistical Information for Handling 4-(Methylsulfonyl)piperidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling 4-(Methylsulfonyl)piperidine, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| Protection Level | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Standard Laboratory Handling | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Safety glasses with side shields or chemical splash goggles.[7] | Laboratory coat or chemical-resistant apron.[7] |
| Operations with High Splash or Dust Potential | Full-face respirator with appropriate cartridges.[3][6] | Heavy-duty chemical-resistant gloves.[5] | Chemical splash goggles and a face shield.[7] | Chemical-resistant suit or coveralls.[5][7] |
| Emergency Spill Response | Self-contained breathing apparatus (SCBA).[3][7] | Inner and outer chemical-resistant gloves.[3][6] | Fully encapsulating chemical-protective suit with integrated eye protection.[3] | Fully encapsulating chemical-protective suit.[3][7] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plans: Step-by-Step Handling Procedures
Adherence to standardized procedures is essential for safe handling.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Remove all sources of ignition, as piperidine derivatives can be flammable.[4][8][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][10]
2. Donning Personal Protective Equipment (PPE):
-
Select and don the appropriate PPE as determined by the hazard assessment.
-
Inspect all PPE for integrity before use.
3. Handling the Chemical:
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Do not breathe dust or vapors.[4]
-
Wash hands thoroughly after handling.[8]
4. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.
Disposal Plans: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a well-ventilated area.[9]
2. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[11]
-
Place the absorbed material into a suitable, sealed container for disposal.[4][11]
-
For large spills, dike the area to prevent spreading and contact emergency services.[11]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.[12]
-
All disposal activities must be in accordance with local, regional, and national regulations.[9][13] Do not allow the product to enter drains or waterways.[9][12]
Waste Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. aksci.com [aksci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. isotope.com [isotope.com]
- 13. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
